molecular formula C8H18ClNO B1422838 2,2,5,5-Tetramethylmorpholine hydrochloride CAS No. 1311314-96-1

2,2,5,5-Tetramethylmorpholine hydrochloride

Cat. No.: B1422838
CAS No.: 1311314-96-1
M. Wt: 179.69 g/mol
InChI Key: ANTRNRDUTPKCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,5,5-Tetramethylmorpholine hydrochloride (CAS 1311314-96-1) is a morpholine derivative of significant interest in medicinal chemistry and neuroscience research. This compound is a key synthetic intermediate and pharmacological tool for investigating mechanisms related to smoking cessation and addiction. Its core research value lies in its multi-target mechanism of action. In vitro studies have shown that the (S,S)-enantiomer of this chemical class is a potent inhibitor of dopamine (DA) and norepinephrine (NE) uptake, with demonstrated IC50 values of 220 nM and 100 nM, respectively . Furthermore, it acts as an antagonist at nicotinic acetylcholine receptors (nAChRs), showing particular potency at the α3β4* subtype . This combination of activities—simultaneously modulating monoamine transporter systems and nicotinic receptor function—makes it a valuable probe for studying the neuropharmacology of reward and dependence. Researchers utilize this tetramethyl-substituted morpholine to develop superior aids for smoking cessation, as its structural template allows for fine-tuning effects on neurotransmitter availability and receptor blockade . The morpholine ring is a ubiquitous pharmacophore in drug discovery, known to improve the aqueous solubility of lipophilic scaffolds and influence the pharmacokinetic profile of lead compounds . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2,5,5-tetramethylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)6-10-8(3,4)5-9-7;/h9H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTRNRDUTPKCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CO1)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2,2,5,5-Tetramethylmorpholine Free Base Conversion & Handling

[1]

Part 1: Strategic Overview & Molecular Profile[1][2]

2,2,5,5-Tetramethylmorpholine (CAS 1018611-94-3) represents a specialized subclass of sterically hindered amines.[1][2] Unlike its symmetric counterparts (e.g., 2,2,6,6-tetramethylmorpholine, a TEMPO precursor, or 3,3,5,5-tetramethylmorpholine), the 2,2,5,5-isomer presents a unique asymmetric steric shield .[1]

Structural Analysis & Causality

The molecule features gem-dimethyl substitution at the C2 (adjacent to Oxygen) and C5 (adjacent to Nitrogen) positions.[1][2]

  • Nitrogen Environment: The secondary amine is hindered on one side (C5) by a gem-dimethyl group, while the other side (C3) remains a methylene bridge.[1] This creates a "Janus-faced" steric profile: the amine is nucleophilic but highly selective, resisting attack on bulky electrophiles while remaining reactive toward smaller or linear agents.[1]

  • Oxygen Environment: Similarly, the ether oxygen is hindered at C2 but accessible at C6.

Physicochemical Properties (Estimated)
  • CAS (Free Base): 1018611-94-3[1][2]

  • CAS (HCl Salt): 1311314-96-1 (Common commercial form)[1][2]

  • Molecular Weight: 143.23 g/mol [1][2]

  • pKa (Conjugate Acid): ~9.0–9.5 (Typical for hindered morpholines).[1]

  • Physical State: Colorless to pale yellow liquid (Free Base); White crystalline solid (HCl Salt).[1]

  • Solubility:

    • Free Base:[1][2] Miscible with DCM, EtOAc, MTBE, Alcohols. Low water solubility.

    • Salt: Highly water-soluble, sparingly soluble in non-polar organics.[1][2]

Part 2: Salt-to-Free Base Conversion (Activation)

Researchers often procure the hydrochloride salt (CAS 1311314-96-1) for stability but require the free base (CAS 1018611-94-3) for nucleophilic substitutions or metal-catalyzed cross-couplings.[1][2] The following protocol ensures quantitative liberation without loss of the volatile amine.

Reagents & Equipment
  • Precursor: 2,2,5,5-Tetramethylmorpholine HCl.[1]

  • Base: 4N NaOH (aqueous) or KOH pellets.

  • Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).[1][2]

    • Note: MTBE is preferred for its low boiling point and clean phase separation.[1]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
Step-by-Step Protocol

Step 1: Dissolution & pH Adjustment

  • Charge the HCl salt (1.0 eq) into a round-bottom flask.

  • Add minimum deionized water (approx. 3–5 mL per gram of salt) to dissolve.[1]

  • Cool the solution to 0–5°C in an ice bath. Reason: Neutralization is exothermic; cooling prevents amine volatilization.[1]

  • Slowly add 4N NaOH until the pH reaches >12 .

    • Indicator: The solution will become cloudy/oily as the free base separates.

Step 2: Extraction

  • Transfer the mixture to a separatory funnel.

  • Extract with MTBE (

    
     mL per gram of starting salt).
    
  • Combine the organic layers.

  • Optional: Wash with brine (saturated NaCl) to remove residual water.[1]

Step 3: Drying & Isolation [1][2]

  • Dry the organic phase over anhydrous

    
     for 15 minutes.
    
  • Filter off the solids.[3]

  • Critical Step: Concentrate the filtrate under reduced pressure (Rotary Evaporator).

    • Settings: Bath temperature < 30°C; Vacuum > 200 mbar initially.

    • Caution: The free base is volatile. Do not apply high vacuum for extended periods.[1]

Workflow Diagram (DOT)

SaltConversionSaltStart: TMM-HCl Salt(Water Soluble)BasifyAdd 4N NaOH(pH > 12, 0°C)Salt->BasifyDissociationExtractExtract w/ MTBE(Phase Separation)Basify->ExtractLiberationDryDry (Na2SO4) &Concentrate (<30°C)Extract->DryPurificationProductEnd: TMM Free Base(Oil/Liquid)Dry->ProductIsolation

Caption: Optimized workflow for converting 2,2,5,5-tetramethylmorpholine HCl to its free base form.

Part 3: Free Base-to-Salt Conversion (Stabilization)[1][2]

If the free base (CAS 1018611-94-3) is synthesized or purchased, it is prone to oxidation and carbonate formation (absorbing

1212
Protocol
  • Dissolve the free base (1.0 eq) in dry Diethyl Ether or MTBE (10 mL/g).

  • Cool to 0°C.

  • Add 4M HCl in Dioxane or bubble dry HCl gas (1.1 eq) slowly.

  • A white precipitate will form immediately.[1]

  • Stir for 30 minutes.

  • Filter the solid and wash with cold ether.

  • Dry under vacuum/nitrogen flow.[1]

Part 4: Applications & Reactivity Profile

The 2,2,5,5-tetramethyl substitution pattern dictates the reactivity of the nitrogen center.

Nucleophilic Substitution (SN2/SNAr)

Due to the gem-dimethyl group at C5, the nitrogen is moderately hindered.[1]

  • Primary Halides: Reacts effectively (e.g., Benzyl bromide).[1]

  • Secondary Halides: Reacts sluggishly; elimination side-products may compete.[1][2]

  • SNAr (Aryl Fluorides): Requires elevated temperatures (80–120°C) and polar aprotic solvents (DMSO, NMP).[1]

Comparative Steric Data

The following table compares the 2,2,5,5-isomer with other morpholines to guide experimental design.

Morpholine DerivativeSteric Environment (N)Steric Environment (O)Reactivity (N-Alkylation)Typical Application
Morpholine UnhinderedUnhinderedHighGeneral Building Block
2,2,5,5-Tetramethyl Hindered (One Side) Hindered (One Side) Moderate Selective Scaffolds
3,3,5,5-Tetramethyl Hindered (Both Sides)UnhinderedVery LowHALS / Radical Traps
2,2,6,6-Tetramethyl UnhinderedHindered (Both Sides)HighTEMPO Precursor
Synthesis Pathway (Reaction Logic)

The synthesis of the 2,2,5,5-core typically involves the cyclization of amino-alcohol precursors.[1] A common route involves the acid-catalyzed cyclization of 2-amino-2-methyl-1-propanol derivatives with appropriate alkylating linkers, though this often yields mixtures requiring careful distillation.[1][2]

Reactivity Pathway Diagram (DOT)

ReactivityBase2,2,5,5-TMM Free Base(Nucleophile)Path1Pathway A: Alkylation(R-CH2-Br)Base->Path1 Steric Tol.Path2Pathway B: SNAr Coupling(Ar-F / DMSO / Heat)Base->Path2 High EaPath3Pathway C: Salt Formation(HCl / Dioxane)Base->Path3 StabilizationProd1N-Alkyl Product(Good Yield)Path1->Prod1Prod2N-Aryl Product(Requires Heat)Path2->Prod2Prod3Stable HCl Salt(Storage Form)Path3->Prod3

Caption: Divergent reactivity pathways for 2,2,5,5-tetramethylmorpholine based on electrophile sterics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1018611-94-3. Retrieved from [Link]

  • Organic Syntheses (2025). General Procedures for the Preparation of Hindered Amines. Retrieved from [Link][1][2]

  • Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Morpholine Derivatives. Retrieved from [Link][1][2]

An In-depth Technical Guide to Tetramethylmorpholine Isomers: A Comparative Analysis of 2,2,5,5- and 3,3,5,5- Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The morpholine heterocycle is a cornerstone in medicinal chemistry and organic synthesis, prized for its unique physicochemical properties, including a favorable lipophilic-hydrophilic balance and metabolic stability.[1][2] Substitution on the morpholine ring allows for the fine-tuning of its steric and electronic properties, leading to a wide array of applications. This guide provides a detailed comparative analysis of two specific constitutional isomers: 2,2,5,5-tetramethylmorpholine and 3,3,5,5-tetramethylmorpholine.

The strategic placement of four methyl groups on the morpholine scaffold dramatically influences the molecule's reactivity, basicity, and utility, particularly as non-nucleophilic bases. This paper will delve into the synthesis, physicochemical characteristics, and applications of these two isomers, offering field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Steric Implications

The fundamental difference between 2,2,5,5- and 3,3,5,5-tetramethylmorpholine lies in the location of the gem-dimethyl groups. This seemingly subtle distinction has profound consequences for the molecule's three-dimensional structure and, consequently, its chemical behavior.

  • 2,2,5,5-Tetramethylmorpholine: The methyl groups are positioned on the carbon atoms immediately adjacent to the nitrogen (C2) and the oxygen (C5). This arrangement creates significant steric bulk directly flanking both heteroatoms.

  • 3,3,5,5-Tetramethylmorpholine: The methyl groups are located on the carbon atoms beta to the nitrogen (C3) and adjacent to the oxygen (C5). While still a bulky molecule, the steric shielding around the nitrogen atom is less direct compared to its 2,2,5,5-isomer.

This differential steric hindrance is a key determinant of their function, particularly influencing the accessibility of the nitrogen's lone pair of electrons.[3][4]

Caption: Structural comparison of the two tetramethylmorpholine isomers.

Synthesis of Tetramethylmorpholine Isomers

The synthesis of substituted morpholines often relies on the cyclization of vicinal amino alcohols.[5][6] The specific placement of methyl groups in the target isomers necessitates distinct starting materials and synthetic strategies.

Synthesis of 3,3,5,5-Tetramethylmorpholine

A common and effective method for synthesizing 3,3,5,5-tetramethylmorpholine involves the acid-catalyzed cyclization of a corresponding amino alcohol.

Workflow: Synthesis of 3,3,5,5-Tetramethylmorpholine

Synthesis_3355 Precursor 2-[(1-Hydroxy-2-methylpropan-2-yl)amino]- 2-methylpropan-1-ol Reaction Cyclodehydration Precursor->Reaction Substrate Acid Concentrated Sulfuric Acid Acid->Reaction Catalyst Workup Basification (NaOH), Extraction, Distillation Reaction->Workup Product 3,3,5,5-Tetramethylmorpholine Workup->Product Base_Function cluster_0 Desired Pathway: Deprotonation cluster_1 Undesired Pathway: Nucleophilic Attack (SN2) Base1 Sterically Hindered Base (B:) Substrate1 R-CH₂-X Base1->Substrate1 Abstracts H⁺ Product1 [R-CH-X]⁻ + BH⁺ Substrate1->Product1 Base2 Unhindered Base (B:) Substrate2 R-CH₂-X Base2->Substrate2 Attacks C Product2 R-CH₂-B⁺ + X⁻ Substrate2->Product2

Sources

Harnessing the Morpholine Scaffold: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its frequent appearance in FDA-approved drugs is not coincidental but rather a direct consequence of the advantageous physicochemical and metabolic properties it imparts to molecules.[1][3] This guide provides an in-depth technical exploration of novel morpholine scaffolds, designed for researchers, medicinal chemists, and drug development professionals. We will dissect modern synthetic strategies that grant access to diverse and complex morpholine derivatives, analyze its role in successful clinical agents, and present field-proven insights into its application for optimizing pharmacokinetic profiles. This document moves beyond a mere review, offering detailed experimental protocols and the causal logic behind strategic chemical decisions to empower your own discovery programs.

The Morpholine Moiety: A Foundation for "Druggability"

The utility of the morpholine scaffold stems from a unique combination of properties that address common challenges in drug design. Its incorporation into a lead molecule is often a deliberate strategy to enhance its overall profile.

  • Optimized Physicochemical Properties : The morpholine ring confers a favorable balance of hydrophilicity and lipophilicity.[4] The oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility, while the saturated carbon framework maintains sufficient lipophilicity for membrane permeability.[5][6] Furthermore, due to the electron-withdrawing effect of the oxygen atom, the morpholine nitrogen has a lower basicity (pKa ≈ 8.5-8.7) compared to analogous piperidines or piperazines.[4][6] This attenuated basicity can be critical for reducing off-target effects, such as hERG channel inhibition, and improving oral bioavailability.

  • Metabolic Stability : The morpholine ring itself is generally resistant to metabolic degradation, particularly oxidation.[4][5] This inherent stability can increase a compound's half-life and reduce the formation of potentially toxic metabolites.

  • Bioisosteric Versatility : In drug design, morpholine is frequently employed as a bioisosteric replacement for other cyclic amines like piperazine, piperidine, or tetrahydrofuran.[4][5] This substitution can fine-tune a compound's properties, for instance, replacing a more basic and potentially metabolically liable piperazine with a morpholine can lead to a superior pharmacokinetic profile without sacrificing binding affinity.[5][7]

The strategic power of this scaffold is evidenced by the growing number of morpholine-containing drugs approved by the U.S. FDA, particularly in oncology.[4][5] An analysis of drugs approved between 2012 and 2023 revealed that 14 contained a morpholine ring, with half of them classified as anticancer agents.[4][8]

Drug NameTherapeutic ClassMechanism of Action
Gefitinib AnticancerEpidermal Growth Factor Receptor (EGFR) Inhibitor[5][9]
Linezolid AntibioticInhibits bacterial protein synthesis[9]
Rivaroxaban AnticoagulantFactor Xa Inhibitor[9]
Reboxetine AntidepressantNorepinephrine Reuptake Inhibitor[9][10]
Eteplirsen Duchenne Muscular DystrophyAntisense oligonucleotide with a phosphorodiamidate morpholino backbone[9]
Apremilast Anti-inflammatory (Psoriasis)Phosphodiesterase 4 (PDE4) inhibitor

This table presents a selection of notable FDA-approved drugs containing the morpholine scaffold to illustrate its therapeutic diversity.

Modern Synthetic Routes to Novel Morpholine Scaffolds

Accessing structurally diverse and stereochemically complex morpholine derivatives is paramount for exploring new chemical space. While traditional methods exist, modern catalysis has unlocked more efficient, selective, and environmentally friendly pathways.

Indium(III)-Catalyzed Intramolecular Reductive Etherification

This method provides an efficient synthesis of various substituted morpholines with high diastereoselectivity and excellent functional group tolerance.[6] The causality behind this protocol's success lies in the mild Lewis acidity of Indium(III) bromide, which activates the carbonyl group for intramolecular attack by the hydroxyl moiety, followed by a silane-mediated reduction. This approach avoids harsh reagents and tolerates sensitive protecting groups like Boc, Cbz, and Fmoc, which are crucial in multi-step synthetic campaigns.[6]

  • Substrate Preparation : Prepare the requisite amino ketoalcohol precursor via standard organic synthesis methods.

  • Reaction Setup : To a solution of the amino ketoalcohol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add triethylsilane (Et3SiH, 2.0 mmol).

  • Catalyst Addition : Add Indium(III) bromide (InBr3, 0.1 mmol) to the solution at room temperature.

  • Reaction Monitoring : Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3, 10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired morpholine derivative.[6]

G sub Amino Ketoalcohol Precursor reaction Intramolecular Reductive Etherification sub->reaction 1. Add Reagents reagents Et3SiH, InBr3 (cat.) in DCM workup Aqueous Quench (NaHCO3) reaction->workup 2. Monitor & Quench purify Flash Chromatography workup->purify 3. Extract & Dry product Substituted Morpholine Product purify->product 4. Isolate gefitinib Gefitinib morpholine Morpholine Ring gefitinib->morpholine binding_site ATP Binding Site gefitinib->binding_site Competes hinge EGFR Hinge Region (Val, Met) morpholine->hinge H-Bond atp ATP atp->binding_site Binds inhibition Inhibition of Kinase Activity binding_site->inhibition Leads to

Sources

Methodological & Application

Application Note: Protocols for N-Alkylation of 2,2,5,5-Tetramethylmorpholine

[1]

Executive Summary

The N-alkylation of 2,2,5,5-tetramethylmorpholine presents a unique synthetic challenge due to the extreme steric hindrance imposed by the four methyl groups adjacent to the nitrogen center.[1] Unlike unsubstituted morpholine, which undergoes facile SN2 reactions, the 2,2,5,5-tetramethyl variant behaves more like the sterically encumbered base 2,2,6,6-tetramethylpiperidine (TMP).[1]

This guide provides three field-validated protocols designed to overcome this steric barrier. We prioritize Reductive Amination and High-Temperature SN2 pathways, as standard alkylation conditions (e.g., K2CO3/Acetone/RT) typically result in <5% conversion or elimination side products.[1]

Mechanistic Insight: The "Picket Fence" Effect

To successfully alkylate 2,2,5,5-tetramethylmorpholine, one must understand the spatial constraints.[1] The four

1
Steric Clash Visualization

The following diagram illustrates why standard SN2 pathways fail and why small electrophiles (Methyl) or planar intermediates (Iminium ions) are preferred.[1]

StericEffectSubstrate2,2,5,5-Tetramethylmorpholine(Nucleophile)SN2_PathStandard SN2 Approach(Alkyl Halide)Substrate->SN2_PathAttempted AlkylationReductive_PathReductive Amination(Carbonyl + Reductant)Substrate->Reductive_PathPreferred RouteSteric_ClashSTERIC CLASHMethyl groups blockback-side attackSN2_Path->Steric_ClashHigh Activation EnergyImine_InterIminium Intermediate(Planar sp2 Nitrogen)Relieves StrainReductive_Path->Imine_InterTi(OiPr)4 CatalysisProductN-Alkylated ProductSteric_Clash->ProductLow Yield / EliminationImine_Inter->ProductHydride Reduction

Figure 1: Mechanistic comparison showing the steric blockade in SN2 pathways versus the accessible planar iminium intermediate in reductive amination.[1]

Experimental Protocols

Protocol A: N-Methylation (Modified Eschweiler-Clarke)

Best for: Introducing a methyl group.[1] Mechanism: The small size of the formaldehyde electrophile allows it to bypass steric bulk more effectively than methyl iodide.

Reagents:

  • 2,2,5,5-Tetramethylmorpholine (1.0 equiv)

  • Formaldehyde (37% aq.[1][2] solution, 5.0 equiv)

  • Formic Acid (98%, 10.0 equiv)[1]

  • Solvent: None (Neat) or Dioxane[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, charge 2,2,5,5-tetramethylmorpholine.

  • Addition: Cool to 0°C. Add Formic acid dropwise (Caution: Exothermic).

  • Formaldehyde: Add Formaldehyde solution.[2]

  • Reaction: Heat the mixture to reflux (100°C) for 12–24 hours. Evolution of CO2 gas indicates reaction progress.[1]

  • Workup: Cool to RT. Basify with 20% NaOH to pH >12. Extract with Et2O or DCM (3x).[1]

  • Purification: Dry organics over Na2SO4 and concentrate. Distillation is usually sufficient for purification.

Note: If the Eschweiler-Clarke conditions are too harsh, use NaBH(OAc)3 (3.0 equiv) and Formaldehyde (3.0 equiv) in DCE at RT.[1]

Protocol B: Primary Alkylation (High-Pressure SN2)

Best for: Benzyl, Allyl, and unbranched primary alkyl groups.[1] Critical Factor: Use of Cesium Carbonate (Cs2CO3) and polar aprotic solvents to maximize nucleophilicity.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Alkyl Halide (R-Br or R-I, 2.0 equiv)[1]

  • Base: Cs2CO3 (3.0 equiv)[1]

  • Catalyst: TBAI (Tetrabutylammonium iodide, 10 mol%) - Optional but recommended for chlorides/bromides.[1]

  • Solvent: DMF or Acetonitrile (Anhydrous)[1][3]

Procedure:

  • Dissolution: Dissolve substrate in DMF (0.5 M concentration).

  • Base Addition: Add Cs2CO3 and TBAI. Stir for 15 min.

  • Alkylation: Add the alkyl halide.

  • Heating:

    • Standard: Heat to 80–100°C in a sealed tube or pressure vial.

    • Microwave: Irradiate at 120°C for 30–60 mins.

  • Monitoring: Monitor by LC-MS. If elimination (alkene formation) is observed, lower temperature to 60°C and extend time.[1]

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with LiCl (5% aq) to remove DMF.[1]

Protocol C: Reductive Amination (For Sterically Demanding Groups)

Best for: Secondary alkyl groups or when SN2 fails.[1] Key Innovation: Use of Titanium(IV) Isopropoxide to act as a Lewis acid and water scavenger, forcing imine formation.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Ketone/Aldehyde (1.5 equiv)[1]

  • Lewis Acid: Ti(OiPr)4 (2.0 equiv)[1]

  • Reductant: NaBH4 (2.0 equiv) or NaBH(OAc)3[1]

  • Solvent: THF (Anhydrous)[1]

Procedure:

  • Imine Formation: In a dry flask under N2, mix substrate, ketone, and Ti(OiPr)4 (neat or in minimal THF).

  • Incubation: Stir at RT to 60°C for 6–12 hours. The solution will turn viscous/yellow as the titanium-amine complex forms.[1]

  • Reduction: Dilute with THF (if neat). Cool to 0°C. Add NaBH4 (solid) portion-wise.[1] Caution: H2 evolution.

  • Quench: Stir for 2 hours. Quench by adding 1N NaOH or Rochelle’s salt solution. Stir vigorously until a white precipitate (TiO2) forms.[1]

  • Filtration: Filter through Celite to remove Titanium salts.

  • Purification: Concentrate filtrate and purify via column chromatography.

Decision Matrix & Troubleshooting

Use the following logic to select the appropriate protocol:

DecisionTreeStartTarget R-Group?MethylMethyl GroupStart->MethylPrimaryPrimary Alkyl(Benzyl, Allyl, Ethyl)Start->PrimarySecondarySecondary Alkyl(Isopropyl, Cyclohexyl)Start->SecondaryProtoAProtocol A:Eschweiler-ClarkeMethyl->ProtoAProtoBProtocol B:Cs2CO3 / DMF / HeatPrimary->ProtoBProtoCProtocol C:Ti(OiPr)4 Reductive AminationSecondary->ProtoC

Figure 2: Workflow for selecting the optimal alkylation strategy.[1]

Troubleshooting Table
IssueProbable CauseSolution
No Reaction (Protocol B) Steric bulk preventing SN2 attack.Switch to Protocol C (Reductive Amination) or increase Temp to 120°C (Microwave).
Elimination Product (Alkene) Basicity of amine > Nucleophilicity.Use a non-basic leaving group (Triflate) or switch to Reductive Amination.
Low Yield (Protocol C) Incomplete imine formation.Increase Ti(OiPr)4 loading or reaction time before adding reductant.
Titanium Emulsion Improper quench of Ti(OiPr)4.Use Rochelle's Salt (Potassium sodium tartrate) sat.[1] solution and stir for 1h to break emulsion.

References

  • General Steric Hindrance in Amines: Sommer, H. Z., & Jackson, L. L. (1969).[1] "Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines." Defense Technical Information Center. [1]

  • Reductive Amination of Hindered Amines: Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard Protocol Adaptation for Hindered Systems).[1]

  • Titanium-Mediated Reductive Amination: Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride."[1] Journal of Organic Chemistry.

  • Properties of 2,2,6,6-Tetramethylpiperidine (Analogous Chemistry): Wikipedia Contributors. "2,2,6,6-Tetramethylpiperidine."[4][5][6][7]

  • 2,2,5,5-Tetramethylmorpholine Data: PubChem. "2,2,5,5-Tetramethylmorpholine Compound Summary."

Application Notes and Protocols: Leveraging 2,2,5,5-Tetramethylmorpholine as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application note presents a representative guide based on established principles of asymmetric synthesis and the structural characteristics of 2,2,5,5-tetramethylmorpholine. As of the date of this document, specific, detailed literature on the use of 2,2,5,5-tetramethylmorpholine as a chiral auxiliary is not widely available. The protocols described herein are hypothetical and intended to serve as a scientifically grounded framework for researchers exploring novel chiral building blocks.

Introduction: The Quest for Chirality and the Potential of Sterically Hindered Morpholines

In the landscape of modern drug discovery and development, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety.[1][2] The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to often profound differences in the pharmacological activity of a drug's enantiomers.[2] Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical chemistry.[3]

Chiral auxiliaries are a robust and reliable tool in the synthetic chemist's arsenal for achieving high levels of stereocontrol.[4][5] These chiral molecules are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[4] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[6]

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7] Its unique physicochemical properties often impart favorable pharmacokinetic profiles. The introduction of chirality into the morpholine ring itself, or its use as a chiral controller, presents an attractive strategy for the synthesis of novel, complex molecules.

This application note explores the potential of 2,2,5,5-tetramethylmorpholine , a sterically hindered diamine, as a foundational chiral building block. The gem-dimethyl groups at the C2 and C5 positions are anticipated to provide a well-defined and sterically demanding environment, a key feature for effective stereochemical induction. We will present a conceptual framework and representative protocols for its use as a chiral auxiliary in diastereoselective enolate alkylation, a fundamental carbon-carbon bond-forming reaction.

The Conceptual Framework: A 2,2,5,5-Tetramethylmorpholin-3-one Auxiliary

Our hypothetical chiral auxiliary is a derivative of 2,2,5,5-tetramethylmorpholine, specifically a chiral 2,2,5,5-tetramethylmorpholin-3-one . The synthesis of such a molecule in enantiopure form would be the first critical step. For the purposes of this guide, we will assume the availability of the enantiopure auxiliary.

The general workflow for utilizing this chiral auxiliary in a diastereoselective alkylation is outlined below.

Chiral Auxiliary Workflow cluster_0 Phase 1: Auxiliary Attachment cluster_1 Phase 2: Diastereoselective Reaction cluster_2 Phase 3: Product & Auxiliary Recovery Acylation Acylation of Chiral Auxiliary (e.g., with propionyl chloride) Enolate_Formation Enolate Formation (e.g., with LDA) Acylation->Enolate_Formation Substrate Preparation Alkylation Diastereoselective Alkylation (e.g., with benzyl bromide) Enolate_Formation->Alkylation Stereocontrolled C-C Bond Formation Cleavage Cleavage of Auxiliary (e.g., hydrolysis or reduction) Alkylation->Cleavage Diastereomerically Enriched Intermediate Purification Purification of Chiral Product and Recovery of Auxiliary Cleavage->Purification Liberation of Product and Auxiliary

Figure 1: General workflow for the application of a chiral auxiliary.

The core principle relies on the formation of a rigid, chelated enolate after deprotonation. The bulky 2,2,5,5-tetramethyl groups on the morpholine ring are expected to effectively shield one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face.

Representative Protocols

The following protocols are detailed, step-by-step methodologies for the hypothetical application of a chiral 2,2,5,5-tetramethylmorpholin-3-one auxiliary.

Protocol 1: Acylation of the Chiral Auxiliary

This protocol describes the attachment of a propionyl group to the nitrogen atom of the chiral auxiliary.

Materials:

  • (R)- or (S)-2,2,5,5-tetramethylmorpholin-3-one (1.0 equiv)

  • Propionyl chloride (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the chiral 2,2,5,5-tetramethylmorpholin-3-one and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine, followed by a catalytic amount of DMAP.

  • Slowly add propionyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl-2,2,5,5-tetramethylmorpholin-3-one.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol details the formation of a lithium enolate and its subsequent diastereoselective alkylation with benzyl bromide.

Materials:

  • N-propionyl-2,2,5,5-tetramethylmorpholin-3-one (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or titrated solution)

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide (1.2 equiv)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the N-propionyl-2,2,5,5-tetramethylmorpholin-3-one and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise via syringe. Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the benzyl bromide dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

Mechanism of Stereochemical Induction:

Figure 2: Proposed mechanism for diastereoselective alkylation.
Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary via hydrolysis to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl-2,2,5,5-tetramethylmorpholin-3-one (1.0 equiv)

  • Lithium hydroxide (LiOH) (2.0 equiv)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution, 4.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Aqueous sodium sulfite solution (1.5 M)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the alkylated product in a mixture of THF and water (3:1) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 30% hydrogen peroxide solution, followed by the dropwise addition of an aqueous solution of lithium hydroxide.

  • Stir the reaction vigorously at 0 °C for 1-2 hours.

  • Quench the reaction by the addition of aqueous sodium sulfite solution and stir for 20 minutes.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • The aqueous layer contains the protonated chiral auxiliary, which can be recovered by basification and extraction.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude chiral carboxylic acid.

  • Purify the carboxylic acid by appropriate methods (e.g., crystallization or chromatography).

Expected Results and Data Presentation

An effective chiral auxiliary is expected to provide high diastereoselectivity in the key bond-forming step. The diastereomeric ratio (d.r.) can be determined by analyzing the crude reaction mixture using ¹H NMR or gas chromatography (GC). The enantiomeric excess (ee) of the final product after auxiliary cleavage can be determined by chiral high-performance liquid chromatography (HPLC).

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield of Major DiastereomerEnantiomeric Excess (ee)
Benzyl bromide>95:585%>98%
Methyl iodide90:1088%>98% (after separation)
Allyl bromide>97:382%>99%
Isopropyl iodide85:1575%>95% (after separation)
Table 1: Representative data for the diastereoselective alkylation using a hypothetical chiral 2,2,5,5-tetramethylmorpholin-3-one auxiliary.

Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Avoid inhalation of vapors and contact with skin and eyes.[1]

  • Keep away from heat, sparks, and open flames.[1]

  • Handle all reagents, especially strong bases like LDA and corrosive chemicals like propionyl chloride, with extreme care according to their respective safety data sheets (SDS).

  • In case of accidental exposure, follow standard first-aid procedures and seek immediate medical attention.[2]

Conclusion

The sterically demanding framework of 2,2,5,5-tetramethylmorpholine presents a promising, albeit underexplored, platform for the development of new chiral building blocks. The representative protocols and conceptual framework provided in this application note are intended to serve as a starting point for researchers interested in exploring the potential of this and other novel chiral auxiliaries. The principles of acylation, diastereoselective enolate alkylation, and auxiliary cleavage are well-established and, when applied with scientific rigor, can pave the way for the discovery of new and efficient methods for asymmetric synthesis, ultimately contributing to the advancement of drug discovery and development.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
  • Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research, 3(2), 7-14.
  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025, November 25). Synergia.
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  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675.
  • Life Chemicals. (2021, April 26). Expand your building block collection with our C-Substituted Morpholines.
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  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). A Unified Route to the Enantioselective Synthesis of α-Amino Acids and β-Amino Acids. Journal of the American Chemical Society, 116(20), 9361–9362.
  • Nexchem Ltd. (2019, February 25).
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  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
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Sources

Application Notes & Protocols: Strategic Coupling of 2,2,5,5-Tetramethylmorpholine with Halides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of sterically hindered amine scaffolds, such as 2,2,5,5-tetramethylmorpholine, into aryl and heteroaryl structures is a pivotal strategy in modern drug discovery and materials science. The bulky nature of this secondary amine presents unique challenges to traditional C-N bond-forming reactions. This guide provides a comprehensive overview of the reaction conditions, mechanistic underpinnings, and practical protocols for the successful palladium-catalyzed coupling of 2,2,5,5-tetramethylmorpholine with a range of aryl and heteroaryl halides. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, offering field-proven insights to overcome common hurdles and optimize reaction outcomes.

Introduction: The Challenge of Hindered Amines

The 2,2,5,5-tetramethylmorpholine moiety is increasingly utilized by medicinal chemists to impart desirable properties such as increased metabolic stability, modulated basicity, and unique three-dimensional conformations to bioactive molecules. However, the steric bulk imposed by the four methyl groups adjacent to the nitrogen atom significantly retards its nucleophilicity, making standard nucleophilic aromatic substitution (SNAr) reactions largely ineffective.[1][2]

The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of N-aryl amines and has become the gold standard for forging C-N bonds with challenging substrates.[2][3][4] This methodology provides a robust and versatile pathway to couple even the most sterically encumbered amines with a wide array of aryl and heteroaryl halides and pseudohalides.[1][5] This document will serve as a detailed guide to applying this powerful reaction to the specific case of 2,2,5,5-tetramethylmorpholine.

Core Principles: The Buchwald-Hartwig Catalytic Cycle

The success of coupling a hindered amine like 2,2,5,5-tetramethylmorpholine hinges on a finely tuned palladium catalyst system. The generally accepted catalytic cycle involves three key steps: oxidative addition, amine binding and deprotonation, and reductive elimination. The steric hindrance of the amine primarily impacts the final, product-forming step.

  • Oxidative Addition: A low-valent Pd(0) species, typically generated in situ from a precatalyst, inserts into the aryl halide (Ar-X) bond. This forms a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The secondary amine coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is often the rate-limiting step, especially for hindered substrates. The C-N bond is formed as the desired N-aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The significant steric clash in the transition state of the reductive elimination step is the primary barrier. Overcoming this requires specialized ligands that can both accelerate this step and stabilize the active catalyst.[6][7]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)-Ar      |            X OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord + R₂NH, Base - Base-H⁺X⁻ PdII_Amido L-Pd(II)-Ar      |           NR₂ Amine_Coord->PdII_Amido Red_Elim Reductive Elimination (Rate-Limiting) PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR₂ Product Product (Ar-NR₂) ArylHalide Aryl Halide (Ar-X) Amine 2,2,5,5-Tetramethylmorpholine (R₂NH) Base Base (e.g., NaOtBu)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Optimizing Reaction Components: A Mechanistic Rationale

The choice of each reaction component is critical for achieving high yields when coupling hindered substrates.

  • Palladium Precatalyst: While Pd(0) sources like Pd₂(dba)₃ can be used, air-stable Pd(II) precatalysts are often preferred for convenience and reproducibility.[8][9] These precatalysts, often complexed with the chosen ligand, are readily reduced to the active Pd(0) species under the reaction conditions.

  • Ligands (The Key to Success): For sterically demanding couplings, standard phosphine ligands are insufficient. The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group was a watershed moment.[3][5]

    • Why they work: These ligands (e.g., RuPhos, XPhos, BrettPhos) possess large, sterically demanding frameworks.[1][10] This bulk promotes the formation of a highly reactive, monoligated L-Pd(0) active species and facilitates the difficult C-N reductive elimination step by relieving steric strain in the transition state.[6] For a challenging secondary amine like 2,2,5,5-tetramethylmorpholine, RuPhos and BrettPhos are excellent starting points.[3][5]

  • Bases: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.

    • Sodium tert-butoxide (NaOtBu): This is the most common and often most effective base for hindered amine couplings.[6]

    • Lithium bis(trimethylsilyl)amide (LHMDS): An effective alternative, particularly useful for substrates with base-sensitive functional groups.[3]

    • Potassium Phosphate (K₃PO₄): A weaker base that can sometimes suppress side reactions like hydrodehalogenation, but may require higher temperatures or longer reaction times.[6]

  • Solvents: Anhydrous, deoxygenated, non-polar aprotic solvents are standard.

    • Toluene, Dioxane, and THF: These are the most commonly employed solvents, offering good solubility for the reagents and stability at the required temperatures.[11]

Recommended Protocols & Starting Conditions

General Safety Note: These reactions must be set up under an inert atmosphere (Nitrogen or Argon) as the active Pd(0) catalyst and some ligands are sensitive to oxygen. Solvents should be anhydrous and degassed prior to use.

General Experimental Procedure
  • To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), palladium precatalyst, and ligand.

  • Seal the vessel, and evacuate and backfill with an inert gas (repeat 3 times).

  • Add the base.

  • Through a septum, add the anhydrous, degassed solvent, followed by the 2,2,5,5-tetramethylmorpholine (1.2-1.5 equiv).

  • Place the reaction mixture in a pre-heated oil bath or heating block and stir for the specified time.

  • Upon completion (monitored by TLC, GC, or LC-MS), cool the reaction to room temperature.

  • Quench the reaction carefully with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂), dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions

This table provides guideline conditions for coupling 2,2,5,5-tetramethylmorpholine with various aryl halides. Optimization may be required for specific substrates.

ParameterAryl Iodide / BromideAryl ChlorideHeteroaryl Halide
Aryl Halide 1.0 mmol1.0 mmol1.0 mmol
2,2,5,5-Tetramethylmorpholine 1.2 mmol (1.2 equiv)1.4 mmol (1.4 equiv)1.2-1.4 mmol
Pd Precatalyst RuPhos-Pd-G3 (1-2 mol%)RuPhos-Pd-G3 (2-3 mol%)RuPhos-Pd-G3 (2-3 mol%)
Ligand RuPhos (1.1-2.2 mol%)RuPhos (2.2-3.3 mol%)RuPhos (2.2-3.3 mol%)
Base NaOtBu (1.4 mmol)NaOtBu (1.4 mmol)NaOtBu or LHMDS (1.4 mmol)
Solvent Toluene or DioxaneToluene or DioxaneToluene or CPME[6]
Concentration 0.5 - 1.0 M0.5 - 1.0 M0.5 M
Temperature 80 - 100 °C100 - 110 °C80 - 110 °C
Time 4 - 16 h12 - 24 h6 - 24 h

Note: If using a Pd(0) source like Pd₂(dba)₃, the ligand-to-palladium ratio should be carefully controlled, typically between 1.1:1 and 1.5:1.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality or wet reagents/solvent.4. Inappropriate ligand/base combination.1. Ensure rigorous inert atmosphere technique; use a pre-catalyst.2. Increase temperature in 10 °C increments.3. Use freshly dried and degassed solvents; ensure base is not hydrated.4. Screen other ligands (e.g., BrettPhos) and bases (e.g., LHMDS).
Hydrodehalogenation (Ar-H) 1. Competing reduction pathway.2. Base-mediated side reaction.1. Screen different ligands; sometimes a less electron-rich ligand can disfavor this pathway.2. Switch to a different base such as K₃PO₄, though this may require higher catalyst loading or temperature.[6]
Diaryl Ether Formation (Ar-OtBu) Reaction of the aryl halide with the tert-butoxide base at high temperatures.1. Lower the reaction temperature if conversion is still acceptable.2. Switch to a non-alkoxide base like LHMDS or K₃PO₄.[6]
Stalled Reaction Catalyst deactivation over time.1. Increase initial catalyst loading.2. In some cases, a second addition of catalyst and ligand after several hours can restart the reaction.

Conclusion

The palladium-catalyzed coupling of the sterically hindered secondary amine 2,2,5,5-tetramethylmorpholine with halides is a highly enabling yet challenging transformation. Success relies on a rational understanding of the mechanistic hurdles, particularly the reductive elimination step. By employing advanced, bulky biarylphosphine ligands such as RuPhos, in combination with a strong, non-nucleophilic base and anhydrous conditions, researchers can reliably construct these valuable C-N bonds. The protocols and troubleshooting guide provided herein offer a robust starting point for scientists and drug development professionals to incorporate this unique structural motif into their target molecules.

References

  • Fisher Scientific. (n.d.). Amination - Reference Reaction Protocols.
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  • Royal Society of Chemistry. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.
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  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
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  • American Chemical Society. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society.
  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092.
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  • Organic Chemistry Portal. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions.
  • YouTube. (2023). Video Title.
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2,2,5,5-Tetramethylmorpholine in nitroxide radical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2,2,5,5-Tetramethylmorpholine-Derived Nitroxide Radicals

Application Note & Protocols for Researchers

Introduction: The Unique Stability and Utility of Nitroxide Radicals

Nitroxide radicals are a fascinating class of stable organic free radicals, characterized by a delocalized unpaired electron between a nitrogen and an oxygen atom (N-O•).[1][2] This stability is primarily conferred by steric protection, typically from bulky alkyl groups adjacent to the nitrogen atom, which prevents the otherwise rapid dimerization or disproportionation reactions that plague most radical species.[2][3]

Their persistence makes them invaluable tools across diverse scientific disciplines. In biophysics and biochemistry, they are widely used as spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy to probe the structure, dynamics, and interactions of biomolecules like proteins and lipids.[4][5][6] In materials science and polymer chemistry, they serve as mediators for controlled radical polymerization (NMP) and as antioxidants.[7][8] Furthermore, their unique redox properties have positioned them as promising therapeutic agents for mitigating oxidative stress.[6][9]

Among the various heterocyclic scaffolds used to construct these radicals—including piperidine (TEMPO) and pyrrolidine (PROXYL) systems—the morpholine framework offers distinct advantages. The morpholine ring is a privileged structure in medicinal chemistry, often improving the pharmacokinetic profile of bioactive molecules due to its favorable physicochemical properties.[10][11][12][13] Consequently, nitroxides derived from 2,2,5,5-tetramethylmorpholine are of significant interest for developing novel probes and therapeutic agents.

This guide provides a detailed overview and validated protocols for the synthesis of nitroxide radicals from the precursor 2,2,5,5-tetramethylmorpholine, focusing on the underlying chemical principles and practical laboratory execution.

The Precursor: Why 2,2,5,5-Tetramethylmorpholine?

The choice of 2,2,5,5-tetramethylmorpholine as a starting material is deliberate and strategic. The core of nitroxide stability lies in the prevention of a disproportionation reaction, which would typically convert the radical into a corresponding nitrone and hydroxylamine.[3][7] This degradation pathway requires the presence of a hydrogen atom on the α-carbon (the carbon adjacent to the nitrogen).

By employing a precursor with four methyl groups on both α-carbons (C2 and C5), any possibility of disproportionation is eliminated. This steric hindrance kinetically stabilizes the radical, making the resulting 2,2,5,5-tetramethylmorpholine-N-oxyl a robust and persistent nitroxide.

cluster_precursor Precursor: 2,2,5,5-Tetramethylmorpholine cluster_reaction Core Synthetic Step cluster_product Product: Stable Nitroxide Radical Precursor Secondary Amine (N-H) Sterically Hindered α-Carbons Oxidation Oxidation of Secondary Amine Precursor->Oxidation Product Nitroxide Radical (N-O•) Persistent & Stable Oxidation->Product

Caption: General workflow for nitroxide synthesis from a hindered amine precursor.

Synthetic Strategy: Oxidation of the Secondary Amine

The most direct and common route to synthesizing nitroxides from 2,2,5,5-tetramethylmorpholine is the one-electron oxidation of the secondary amine (N-H) functionality.[2][3][7][14] Several reliable methods exist for this transformation, with the choice of oxidant and conditions often depending on the substrate's solubility, the presence of other sensitive functional groups, and considerations of cost and reaction time.

Below, we detail the two most prevalent and effective protocols for this synthesis.

cluster_path1 Protocol 1: Tungstate Catalysis cluster_path2 Protocol 2: Peroxy Acid Oxidation Start 2,2,5,5-Tetramethylmorpholine Reagent1 H₂O₂ / Na₂WO₄ (Sodium Tungstate) Start->Reagent1 Reagent2 mCPBA (m-Chloroperbenzoic Acid) Start->Reagent2 Condition1 Solvent: MeOH/H₂O Temp: Room Temp Time: 24-48h Product 2,2,5,5-Tetramethylmorpholine-N-oxyl (Nitroxide Radical) Reagent1->Product Condition2 Solvent: CH₂Cl₂ (DCM) Temp: 0°C to RT Time: 3-6h Reagent2->Product

Caption: Key synthetic routes for the oxidation of 2,2,5,5-tetramethylmorpholine.

Detailed Experimental Protocols

Protocol 1: Catalytic Oxidation with Hydrogen Peroxide and Sodium Tungstate

This method is often preferred for its use of inexpensive and environmentally benign reagents.[15][16] It relies on sodium tungstate to catalyze the oxidation of the amine by hydrogen peroxide.[14] While effective, it can require longer reaction times and may not be suitable for substrates with poor water solubility.[15][17]

Materials:

  • 2,2,5,5-Tetramethylmorpholine

  • Methanol (MeOH)

  • Deionized Water

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)

  • Sodium Bicarbonate (NaHCO₃) (optional, as a weak base)[14]

  • Hydrogen Peroxide (H₂O₂), 30-35% aqueous solution

  • Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂) for extraction

  • Saturated aqueous Potassium Carbonate (K₂CO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 2,2,5,5-tetramethylmorpholine (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

  • To this solution, add sodium tungstate dihydrate (approx. 0.05-0.10 eq). If desired, add sodium bicarbonate (approx. 1.1 eq).

  • Cool the flask in an ice bath. Slowly add the hydrogen peroxide solution (approx. 1.5-2.0 eq) dropwise while stirring. Caution: The reaction can be exothermic.

  • Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take 24 hours or longer to reach completion.[3][14][17]

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of K₂CO₃ and extract the mixture with Et₂O or CH₂Cl₂ (3 x volume of the aqueous layer).[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product as a red or orange oil/solid.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure nitroxide radical.

Protocol 2: Oxidation with m-Chloroperbenzoic Acid (mCPBA)

This protocol is generally faster and often provides higher yields, particularly for amines with limited water solubility.[17] mCPBA is a potent oxidant that directly converts the secondary amine to the nitroxide.

Materials:

  • 2,2,5,5-Tetramethylmorpholine

  • Dichloromethane (CH₂Cl₂), anhydrous

  • m-Chloroperbenzoic Acid (mCPBA), ~77% purity

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Dissolve 2,2,5,5-tetramethylmorpholine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add mCPBA (approx. 1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Wash the mixture thoroughly with a saturated aqueous solution of NaHCO₃ or K₂CO₃ (3 x volume of the organic layer) to remove the m-chlorobenzoic acid byproduct and any unreacted mCPBA.[3]

  • Wash the organic layer with brine and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary & Characterization

ParameterProtocol 1: H₂O₂/Na₂WO₄Protocol 2: mCPBA
Primary Oxidant Hydrogen Peroxidem-Chloroperbenzoic Acid
Catalyst Sodium TungstateNone
Typical Solvent Methanol / WaterDichloromethane (DCM)
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 24 - 48 hours3 - 6 hours
Pros Inexpensive, "Green" reagentsFast, High yields, Good for non-polar substrates[17]
Cons Slow, Potential for side reactions, Not ideal for water-insoluble substrates[14][15][17]More expensive, Requires careful workup to remove acid byproduct[17]

Characterization: The successful synthesis of the nitroxide radical should be confirmed using standard analytical techniques.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the definitive technique for characterizing a paramagnetic species like a nitroxide radical. It will show a characteristic triplet signal arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product. Nitroxide radicals often appear as orange or yellow spots on a TLC plate.

Safety & Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2,2,5,5-Tetramethylmorpholine: While specific safety data is limited, it should be handled with caution as an analog of morpholine. Morpholine is flammable, corrosive, and can cause severe skin and eye damage.[18][19][20][21]

  • Oxidizing Agents: Both hydrogen peroxide (30%+) and mCPBA are strong oxidizers. They are corrosive and can cause severe burns. mCPBA can be shock-sensitive. Avoid contact with skin and eyes and handle with care.

  • Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether and methanol are highly flammable. Avoid inhalation and ensure there are no nearby ignition sources.

References

  • Taylor & Francis. (2006, December 6). Improved Methods for the Oxidation of Secondary Amines to Nitroxides.
  • The Royal Society of Chemistry. Chapter 3: Synthesis of Nitroxides and Alkoxyamines. In Books.
  • Improved Methods for the Oxidation of Secondary Amines to Nitroxides. (n.d.).
  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 - PMC. (n.d.).
  • Electrochemical Oxidation of Amines Using a Nitroxyl Radical Catalyst and the Electroanalysis of Lidocaine - MDPI. (2018, December 10).
  • The University of Queensland. Rational Design of Nitroxide Radical Polymers for Enhanced Electrochemical Performance in Rechargeable Batteries - UQ eSpace.
  • XI XII Synthesis of 2,2,5,5-tetramethylpymline-N-oxyl (8) and 2,2,5,5-tetramethylpynolidine-N-oxyl - LOCKSS: Serve Content. (n.d.).
  • Advances in the Synthesis of Nitroxide Radicals for Use in Biomolecule Spin Labelling. (2018, January 1).
  • Product Class 2: Nitroxyl Radicals (Nitroxides). (n.d.).
  • The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. (n.d.).
  • Advances in the synthesis of nitroxide radicals for use in biomolecule spin labelling - Chemical Society Reviews (RSC Publishing). (2017, December 1).
  • 18 - SAFETY DATA SHEET. (2010, August 6).
  • Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - PMC. (n.d.).
  • Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - MDPI. (2025, May 14).
  • Nitroxides: Applications in Chemistry, Biomedicine, and Materials Science - ResearchGate. (n.d.).
  • Morpholine - SAFETY DATA SHEET. (2025, April 16).
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21).
  • Therapeutic and clinical applications of nitroxide compounds - PubMed. (2007, October 15).
  • SAFETY DATA SHEET - Morpholine - Nexchem Ltd. (n.d.).
  • 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works. (n.d.).
  • Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022 - Redox. (2025, September 23).
  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. (n.d.).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).
  • Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. (n.d.).
  • Khamitova, et al. (2023, May 31). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration.
  • Morpholine synthesis - Organic Chemistry Portal. (n.d.).
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020, March 15).
  • Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions - University of Wollongong. (2011, January 1).
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (n.d.).
  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. (n.d.).
  • Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives - Benchchem. (n.d.).
  • US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine. (n.d.).

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 2,2,5,5-tetramethylmorpholine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide: Overcoming Steric Hindrance in 2,2,5,5-Tetramethylmorpholine (TMM) Reactions

Executive Summary & Structural Analysis

Working with 2,2,5,5-tetramethylmorpholine presents a distinct set of synthetic challenges driven by the gem-dimethyl substituents. Unlike unsubstituted morpholine, which is a highly nucleophilic secondary amine, the 2,2,5,5-tetramethyl analog exhibits significant steric hindrance proximal to the nitrogen center.[1]

Technical Note on Isomerism & Sterics: Standard IUPAC numbering for morpholine assigns the oxygen as position 1.[1] Therefore, in 2,2,5,5-tetramethylmorpholine :

  • C2 (alpha to Oxygen): Substituted with two methyl groups.[1]

  • C5 (alpha to Nitrogen): Substituted with two methyl groups.[1]

This creates an asymmetrically hindered amine . The nitrogen is crowded on one side (C5) but relatively accessible on the other (C3), unless the specific conformer or derivative (e.g., 3,3,5,5-tetramethyl) is being used.[1] However, the gem-dimethyl group at C5 is sufficient to retard


 trajectories and destabilize tetrahedral intermediates in amide coupling.[1] This guide treats the substrate as a sterically hindered secondary amine  and provides high-energy protocols to overcome this barrier.[1]

Module 1: N-Alkylation & Reductive Amination

The Issue: Standard


 reactions with alkyl halides often stall or yield elimination byproducts due to the basicity of the amine competing with its poor nucleophilicity.
Protocol A: Enhanced Alkylation

For primary alkyl halides, standard conditions fail.[1] You must leverage the Cesium Effect and polar aprotic solvents to maximize nucleophilicity.[1]

  • Solvent: DMF or NMP (Anhydrous).[1]

  • Base:

    
     (2.0 equiv).[1] The large cesium cation effectively "naked" the carbonate, improving solubility and basicity.[1]
    
  • Additive: TBAI (Tetrabutylammonium iodide, 10 mol%) to facilitate Finkelstein exchange in situ.

  • Temperature: 80–100 °C.[1]

Protocol B: Reductive Amination (Recommended)

When attaching secondary alkyl groups,


 is futile.[1] Reductive amination is the superior pathway, but imine formation is the rate-limiting step due to sterics.[1]

Step-by-Step Workflow:

  • Imine Formation (Dehydrative):

    • Mix TMM (1.0 equiv) and Ketone/Aldehyde (1.2 equiv) in Titanium(IV) isopropoxide (

      
      )  (2.0 equiv).
      
    • Why:

      
       acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.[1]
      
    • Stir neat or in THF at 60 °C for 6–12 hours.

  • Reduction:

    • Dilute with MeOH or EtOH.[1]

    • Add

      
       (2.0 equiv) or 
      
      
      
      (3.0 equiv) at 0 °C, then warm to RT.
    • Caution: The titanium quench will produce a thick white precipitate (

      
      ).[1] Filter through Celite before workup.[1]
      

Module 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1]

The Issue: The oxidative addition of the aryl halide is fast, but the amine coordination and reductive elimination steps are severely hampered by the bulk of TMM. Standard ligands (BINAP, dppf) will fail.[1]

Solution: Use dialkylbiaryl phosphine ligands designed specifically for hindered secondary amines.

Ligand Selection Matrix
LigandSubstrate ClassRecommendationMechanism of Action
RuPhos General Hindered Secondary AminesFirst Choice Bulky isopropyl groups on the biaryl backbone prevent Pd aggregation and facilitate reductive elimination.[1]
BrettPhos Highly Hindered / Primary AminesAlternative Extremely bulky; best if TMM is failing with RuPhos due to extreme crowding.
XPhos General CouplingThird Choice Good general utility but often outperformed by RuPhos for hindered amines.
Optimized Protocol (RuPhos System)
  • Catalyst Pre-formation: Use a precatalyst to ensure accurate Pd:L ratio. RuPhos Pd G4 (2–5 mol%) is ideal.[1]

  • Base: NaO

    
    Bu  (Sodium tert-butoxide, 1.5 equiv).[1] The 
    
    
    
    BuO- anion is strong enough to deprotonate the Pd-bound amine but bulky enough to avoid nucleophilic attack on the aryl halide.[1]
  • Solvent: Toluene or 1,4-Dioxane (0.2 M).[1]

  • Conditions: 100 °C, sealed tube, inert atmosphere (

    
    /Ar).
    

Module 3: Amide Bond Formation

The Issue: TMM is a poor nucleophile for attacking activated esters (e.g., NHS esters).[1] Standard EDC/HOBt couplings will result in low conversion or hydrolysis of the active ester.[1]

Protocol: Acid Chloride Activation with Nucleophilic Catalysis

You must generate a highly reactive electrophile (Acid Chloride) and use a "hyper-nucleophilic" transfer catalyst (DMAP).[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.2 equiv) + DMF (cat.)[1] OR Thionyl Chloride.[1]

  • TMM (1.1 equiv).[1]

  • Base: DIPEA (Diisopropylethylamine) or

    
     (3.0 equiv).
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1–0.5 equiv).[1]

Mechanism & Causality:

  • Activation: Convert acid to acid chloride (

    
    ).
    
  • Catalysis: DMAP attacks

    
     to form the N-acylpyridinium ion .[1] This species is more electrophilic than the acid chloride and less sterically demanding for the approaching TMM.[1]
    
  • Transfer: TMM attacks the N-acylpyridinium species, regenerating DMAP and forming the amide.[1]

Visual Workflow: Choosing the Right Amide Coupling

AmideCoupling Start Start: Amide Coupling with TMM AcidType Is the Carboxylic Acid Sensitive? Start->AcidType Sensitive Yes (Epimerizable/Fragile) AcidType->Sensitive Yes Robust No (Stable) AcidType->Robust No HATU Method A: HATU + HOAt + DIPEA (High Activity Ester) Sensitive->HATU AcidCl Method B: Oxalyl Chloride + DMF (cat) Then add TMM + DMAP Robust->AcidCl Check Did Method A work? HATU->Check Success Isolate Product Check->Success Yield > 50% Fail Switch to Method B Check->Fail Yield < 50% Fail->AcidCl

Caption: Decision logic for selecting amide coupling conditions based on substrate stability. Method B (Acid Chloride) is preferred for TMM due to steric hindrance.[1]

Troubleshooting & FAQ

Q: My Buchwald reaction turns black immediately and yields no product.

  • A: "Pd black" formation indicates catalyst decomposition before the catalytic cycle begins. This usually happens if the oxidative addition is too slow or the ligand dissociates.[1]

    • Fix: Switch to a Precatalyst (e.g., RuPhos Pd G4) rather than mixing

      
       + Ligand in situ. Ensure your solvent is rigorously degassed (sparge with Ar for 15 min).[1]
      

Q: Can I use TMM as a solvent?

  • A: You might be confusing TMM with TMO (2,2,5,5-tetramethyloxolane) .[1] TMO is a green solvent.[2][3] TMM is a nucleophilic amine.[1] Using TMM as a solvent is wasteful and likely to cause side reactions.[1]

Q: I see a peak with M+14 in my LCMS during alkylation.

  • A: This is likely N-methylation .[4] If you are using DMF as a solvent at high temperatures with strong bases, DMF can decompose to form dimethylamine, which can participate in exchange or methylation reactions.[1]

    • Fix: Switch to NMP or Acetonitrile, or ensure your DMF is fresh and acid-free.[1]

References

  • RuPhos Precatalysts for Secondary Amines

    • Title: "Rational Ligand Design for the Palladium-Catalyzed Amin
    • Source:Accounts of Chemical Research
    • URL:[Link][1]

  • Titanium-Mediated Reductive Amination

    • Title: "Titanium(IV)
    • Source:Journal of Organic Chemistry
    • URL:[Link][1]

  • TMM vs TMO (Green Solvent Context)

    • Title: "2,2,5,5-Tetramethyloxolane (TMO): An Unusual Ether Which Can Replace Hazardous Hydrocarbon Solvents"[1]

    • Source:Green Chemistry[1][2][5][6]

    • URL:[Link]

Sources

Technical Support Center: 2,2,5,5-Tetramethylmorpholine (TMM) Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation of 2,2,5,5-Tetramethylmorpholine Intermediates Document ID: TMM-PUR-001 Role: Senior Application Scientist Status: Active / Troubleshooting Mode

Introduction: The Challenge of Steric Hindrance

Welcome to the technical support hub for 2,2,5,5-tetramethylmorpholine (TMM) . As a researcher, you likely selected this specific isomer (CAS: 1018611-94-3) for its unique steric properties. Unlike the symmetric 2,2,6,6-tetramethylmorpholine (a common TEMPO precursor), the 2,2,5,5-substitution pattern creates an asymmetric steric environment around the nitrogen and oxygen atoms.

This structural nuance presents specific purification challenges:

  • Volatility: The free base is a volatile liquid, often co-distilling with water.

  • Basicity: The steric bulk around the nitrogen (adjacent to C5-methyls) slightly attenuates nucleophilicity but maintains basicity, making acid-base extraction viable but pH-sensitive.

  • Impurity Profile: Synthesis often leaves uncyclized amino-alcohol precursors (e.g., 2-amino-2-methyl-1-propanol derivatives) that are difficult to separate due to hydrogen bonding.

This guide provides a modular approach to isolating high-purity TMM, moving from crude reaction mixtures to analytical-grade intermediates.

Module 1: The Liquid Phase (Vacuum Distillation)

Primary Application: Isolation of the free base from crude reaction mixtures.

The free base of TMM is a liquid at room temperature. Direct distillation is the most efficient method for bulk purification, but it requires strict azeotropic management.

Technical Protocol: Vacuum Distillation Setup
ParameterSpecificationReason
Vacuum Pressure 10 – 20 mbarLowers boiling point to <70°C to prevent thermal degradation/oxidation.
Bath Temperature 80°C – 100°CProvides sufficient

without charring oligomeric impurities.
Column Type Vigreux (15-20 cm)Essential to separate TMM from water azeotropes.
Condenser Temp 5°C – 10°CTMM solidifies at very low temps; avoid freezing the condenser.
Step-by-Step Workflow
  • Azeotropic Drying: Before distillation, add solid KOH pellets (10% w/w) to the crude organic phase. Stir for 1 hour.

    • Why? TMM forms a "sticky" azeotrope with water. Chemical drying is more effective than physical separation here.

  • Filtration: Decant or filter off the aqueous KOH sludge.

  • Fore-cut Collection: Apply vacuum. Collect the first 5-10% of the distillate.

    • Note: This fraction contains residual water and low-boiling uncyclized amines.

  • Main Fraction: Collect the stable boiling fraction (approx. 55–65°C at 15 mmHg ; verify with your specific vacuum gauge).

  • Inert Storage: Immediately store under Argon/Nitrogen. Hindered amines absorb CO₂ from the air to form carbamates.

Module 2: The Solid Phase (Salt Formation)

Primary Application: Removing non-basic impurities and long-term storage.

If distillation yields a yellow/colored liquid (indicating oxidation products), converting TMM to its Hydrochloride Salt (CAS: 1311314-96-1) is the gold standard for purification. The crystal lattice excludes organic impurities that distillation cannot remove.

DOT Diagram: Acid-Base Purification Logic

TMM_Salt_Purification Start Crude TMM Mixture (Liquid, Amber/Yellow) Solvent Dissolve in Et2O or MTBE (Non-polar solvent) Start->Solvent Acid_Add Add HCl (4M in Dioxane) or Dry HCl Gas Solvent->Acid_Add Precipitate Precipitate TMM-HCl Salt (White Solid) Acid_Add->Precipitate Exothermic Filter Filtration & Wash (Remove colored mother liquor) Precipitate->Filter Base_Free Free Base Regeneration (NaOH / H2O) Filter->Base_Free Optional: If liquid required Impurities Filtrate contains: Non-basic oligomers Neutral byproducts Filter->Impurities

Figure 1: The "pH Swing" purification strategy. By converting the amine to a salt, non-basic impurities remain in the solvent, while the TMM-HCl crystallizes out in high purity.

Protocol: TMM-HCl Salt Crystallization
  • Dissolution: Dissolve 10g of crude TMM in 100mL of MTBE (Methyl tert-butyl ether) or Diethyl Ether.

    • Tip: Do not use alcohols (MeOH/EtOH) as they solubilize the salt, preventing precipitation.

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane until pH < 2.

    • Observation: A thick white precipitate will form immediately.

  • Digestion: Stir the suspension for 30 minutes to ensure no trapped impurities remain in the crystal matrix.

  • Filtration: Filter under vacuum. Wash the cake 3x with cold MTBE.

    • Result: The filter cake is pure TMM-HCl. The yellow filtrate contains the impurities.

  • Regeneration (Optional): If the free base is needed, dissolve the salt in minimal water, basify with 50% NaOH, and extract with Dichloromethane (DCM).

Troubleshooting & FAQs

Q1: My distillate is turning yellow after a few hours. What is happening? A: This is classic N-oxidation or Carbamate formation .

  • Cause: Hindered amines are sensitive to air (forming N-Oxides) and CO₂ (forming carbamate salts).

  • Fix: You must store the free base under an inert atmosphere (Argon). If the yellow color persists, it indicates trace conjugated impurities. Proceed to Module 2 (Salt Formation) to remove these colored species.

Q2: I have low yield during the HCl salt formation. The solid is "oiling out" instead of crystallizing. A: This usually indicates water contamination or wrong solvent choice .

  • Mechanism:[1][2][3] If water is present, the TMM-HCl salt dissolves in the aqueous micro-phase rather than precipitating.

  • Fix: Dry your crude organic layer thoroughly with MgSO₄ before adding HCl. Ensure you are using a non-polar solvent like Et₂O, Hexane, or MTBE. Avoid THF or Alcohols.

Q3: Can I use column chromatography instead of distillation? A: Yes, but it is difficult.

  • Challenge: Secondary amines streak badly on silica gel due to interaction with acidic silanol groups.

  • Modification: You must use "Basified Silica". Add 1-2% Triethylamine (TEA) or Ammonia to your eluent (e.g., DCM:MeOH:NH₄OH 90:10:1). This neutralizes the silica and tightens the TMM band.

Q4: How do I verify the purity of the 2,2,5,5-isomer vs the 2,2,6,6-isomer? A: Use C13 NMR .

  • 2,2,6,6-tetramethylmorpholine is symmetric. You will see fewer unique carbon signals.

  • 2,2,5,5-tetramethylmorpholine is asymmetric regarding the O-N axis. You will see distinct signals for the C2-methyls vs the C5-methyls due to their different electronic environments (adjacent to Oxygen vs Nitrogen).

References

  • National Institute of Standards and Technology (NIST). Hexane, 2,2,5,5-tetramethyl- Properties (Analog Reference). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary: 2,2,5,5-Tetramethylhexane (Structural Analog). National Library of Medicine. [Link]

(Note: Direct literature on the purification of the specific 2,2,5,5-morpholine isomer is proprietary/scarce; protocols above are derived from standard methodologies for hindered amine light stabilizers (HALS) and morpholine synthesis).

Sources

Technical Guide: Removal of Unreacted 2,2,5,5-Tetramethylmorpholine (TMM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

You are likely reading this because standard aqueous washes or evaporation have failed to fully remove 2,2,5,5-tetramethylmorpholine (TMM) from your reaction mixture.

TMM is deceptive. Structurally, it is a morpholine derivative, but the four methyl groups at the 2 and 5 positions create a steric shield around the nitrogen center and the oxygen atom. This alters its physicochemical behavior compared to unhindered morpholine:

  • Reduced Nucleophilicity: It reacts sluggishly with electrophiles, making standard "scavenging" resins (e.g., isocyanates) kinetically inefficient.

  • Lipophilicity: The methyl groups increase its solubility in organic solvents, making it harder to wash out with neutral water.

  • Volatility: It has a boiling point (est. 140–150°C) that often overlaps with reaction solvents or volatile products, complicating rotary evaporation.

This guide provides three orthogonal protocols to remove TMM, ranked by operational simplicity and specific use-cases.

Diagnostic: Select Your Protocol

Before proceeding, determine the chemical nature of your Target Product (TP).

Figure 1: Decision matrix for selecting the appropriate purification strategy based on product stability and basicity.

Protocol A: The pH Swing (Acid-Base Extraction)

Best For: Neutral or Acidic Target Products. Mechanism: Protonation of TMM to form a water-soluble ammonium salt.

The steric hindrance of TMM does not prevent protonation. It is a secondary amine (pKa ~9.0–9.5 estimated). By converting it to its hydrochloride salt, we force it into the aqueous phase.

Step-by-Step Workflow
  • Dilution: Dilute your reaction mixture with a non-miscible organic solvent (DCM, Ethyl Acetate, or MTBE).

    • Note: Avoid Diethyl Ether if possible; TMM salts can occasionally be partially soluble in ether/water emulsions.

  • The Acid Wash:

    • Wash the organic phase 3x with 1M HCl .

    • Why 1M? You need a low pH (< 2) to ensure >99.9% protonation of TMM.

    • Volume: Use a 1:1 volume ratio of aqueous acid to organic phase.

  • Validation (The "Cloud Point"):

    • Take a small aliquot of the organic layer.[1]

    • Add a drop of concentrated HCl.[2]

    • Observation: If it stays clear, TMM is removed. If it turns cloudy (precipitate), TMM salt is forming—repeat the wash.

  • Final Polish: Wash with Brine (Sat. NaCl) to break any emulsions and dry over Na₂SO₄.

Troubleshooting Protocol A:

Issue Cause Solution
Emulsion forms TMM salts can act as surfactants due to lipophilic methyls. Add a small amount of Methanol (2-5%) to the aqueous phase or filter through Celite.

| Product is Acid Labile | 1M HCl degrades the product. | Switch to 10% Citric Acid or 0.5M NaH₂PO₄ (pH ~4). This is mild but requires more washes (5-6x). |

Protocol B: Solid Phase Extraction (SCX Chromatography)

Best For: Basic Target Products (where acid wash would remove the product too) or Amphoteric molecules. Mechanism: Strong Cation Exchange (SCX).

Since TMM is sterically hindered, it interacts differently with stationary phases than linear amines. However, a sulfonic acid-bonded silica (SCX) will capture TMM effectively via ionic bonding.

The "Catch and Release" Strategy? No, use "Flow-Through."

If your product is less basic than TMM, or non-basic, you can use SCX in "Pass-Through" mode to trap the TMM while your product elutes.

Materials:

  • SCX Cartridge (e.g., sulfonic acid functionalized silica).

  • Eluent: Methanol or DCM.

Workflow:

  • Conditioning: Flush the SCX cartridge with 3 column volumes (CV) of Methanol.

  • Loading: Dissolve the crude mixture in the minimum amount of DCM/MeOH (1:1). Load onto the cartridge.

  • Elution: Elute with neutral Methanol.

    • The Separation: TMM (pKa ~9) will bind tightly to the sulfonic acid groups.

    • The Product: If your product is neutral or weakly basic (pKa < 5), it will flow through.

  • Recovery: Concentrate the eluent to recover the TMM-free product.

Crucial Note on Sterics: If you attempt to use electrophilic scavengers (like Isocyanate resins or Polymer-bound benzaldehyde), TMM will likely fail to react efficiently. The four methyl groups block the nucleophilic attack required for covalent scavenging. Always rely on ionic interactions (SCX) rather than covalent scavenging for TMM.

Protocol C: Azeotropic Removal (Distillation)

Best For: Volatile TMM / Non-volatile, thermally stable products.

If TMM is persistent, you can exploit its volatility. While its boiling point is moderately high, it forms azeotropes with certain solvents or can be co-evaporated.

Workflow:

  • Solvent Swap: Dissolve the residue in Toluene or Chlorobenzene .

  • Rotary Evaporation: Set the bath to 50–60°C and lower the pressure gradually to < 10 mbar.

    • Mechanism:[3] TMM will co-distill with the toluene.

  • Repetition: Repeat this process 3 times. This "entrainment" method is often more effective than direct high-vacuum drying, which can leave TMM trapped in the oil/glass state of the product.

FAQ & Troubleshooting

Q: I see a spot on my TLC that stains with Iodine but not Ninhydrin. Is this TMM? A: Likely, yes. Sterically hindered amines often show poor or delayed reaction with Ninhydrin (which requires nucleophilic attack to form Ruhemann's purple). Use Dragendorff’s Reagent or Iodine chambers for reliable visualization of TMM.

Q: Can I use acetic anhydride to "cap" the TMM? A: Proceed with caution. While acetylation makes amines neutral (and thus removable by acid wash), the reaction rate of TMM with acetic anhydride is significantly slower than unhindered morpholine due to the 2,2,5,5-methyls. You would likely need heating and a catalyst (DMAP), which might degrade your product. Protocol A (Salt formation) is superior.

Q: My product is water-soluble. How do I remove TMM? A: This is the hardest case.

  • Acidify to pH 2.

  • Wash with DCM (TMM salt stays in water; Product stays in water). This fails.

  • Correct Approach: Use Reverse Phase (C18) Chromatography .

    • Run a gradient of Water (0.1% TFA) vs. Acetonitrile.

    • The lipophilic methyl groups on TMM make it retain longer on C18 than unsubstituted morpholine. It will likely separate from a polar water-soluble product.

References

  • Steric Effects in Amine Reactivity

    • Smith, M. B., & March, J. (2007).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Discusses steric hindrance in nucleophilic attacks).

    • Source:

  • Purification of Hindered Amines (SCX Methods)

    • Sigma-Aldrich Technical Bulletin. "Solid Phase Extraction (SPE) Methodology for Amine Cleanup."
    • Source:

  • Properties of 2,2,5,5-tetramethylmorpholine

    • National Institute of Standards and Technology (NIST).[5] Mass Spectrum and Retention Indices for tetramethylmorpholine derivatives.

    • Source:

  • pKa Estimation of Hindered Amines

    • Hall, H. K. (1957). "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society. (Establishes the inductive vs. steric effects on amine basicity).
    • Source:

Sources

Technical Support Center: Crystallization of 2,2,5,5-Tetramethylmorpholine (TMM) Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties isolating 2,2,5,5-tetramethylmorpholine (TMM) as a crystalline salt.

TMM is a critical sterically hindered secondary amine, primarily used as a precursor for stable nitroxide radicals (e.g., 3-carboxy-proxyl analogs) and as a hindered base in peptide synthesis. Unlike simple morpholines, the four methyl groups at the


-positions create significant steric bulk. This steric hindrance often disrupts crystal lattice packing, leading to the dreaded "oiling out" phenomenon rather than clean crystallization.[1]

This guide synthesizes field-proven protocols to overcome these thermodynamic and kinetic barriers.

Module 1: Salt Selection & Screening

Q: I am using HCl, but the salt is extremely hygroscopic or won't crystallize. Should I switch counterions?

A: Yes. While the Hydrochloride (HCl) salt is the industry standard due to atom economy, the steric bulk of TMM often prevents the tight ionic packing required for a high-melting, non-hygroscopic lattice.

If TMM-HCl fails, we recommend the following hierarchy of counterions based on Lattice Energy vs. Solvation Energy principles:

Salt TypeCounterion SourceAdvantagesDisadvantages
Hydrochloride HCl (gas/ether)High atom economy; standard for pharma.Often hygroscopic; prone to sublimation; high solubility in alcohols.
p-Toluenesulfonate p-TsOH

H

O
Recommended Alternative. The aromatic ring aids packing via

-stacking; non-hygroscopic.
Lower atom economy (higher MW).
Oxalate Oxalic AcidForms stable 1:1 or 2:1 salts; often crystallizes readily due to H-bond networking.Toxicity concerns for final drug substances; potential solubility issues.
Hydrobromide HBr (acetic acid)Higher density; often less soluble than HCl.Corrosive; HBr can cause discoloration.
Decision Logic for Salt Selection

SaltSelection Start START: Select Counterion IsPharma Is this for Pharma/GMP? Start->IsPharma HCl_Trial Attempt HCl Salt (Anhydrous conditions) IsPharma->HCl_Trial Yes Tosylate Switch to p-Toluenesulfonate (Better Packing) IsPharma->Tosylate No (Reagent use) Success Crystallizes? HCl_Trial->Success Done Proceed to Isolation Success->Done Yes Success->Tosylate No (Oils out/Hygroscopic) Oxalate Switch to Oxalate (H-bond Network) Tosylate->Oxalate If Tosylate fails

Figure 1: Decision matrix for selecting the optimal counterion based on application and stability requirements.

Module 2: Troubleshooting "Oiling Out"

Q: My solution turns cloudy and separates into a bottom oily layer instead of crystals. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the melting point of the solvated salt is lower than the process temperature, or when the metastable zone is too narrow. The oil is an amorphous, impurity-rich phase.

Root Causes & Solutions:

  • Supersaturation is too high: You are cooling too fast or adding anti-solvent too quickly.

    • Fix: Re-heat to dissolve the oil, then cool slowly (1°C/min).

  • Solvent Polarity Mismatch: The salt is too soluble in the "good" solvent.

    • Fix: Use a solvent with a lower dielectric constant or a mixture (e.g., Isopropanol/Heptane instead of Ethanol/Ether).

  • Lack of Nucleation Sites:

    • Fix:Seeding is critical. If you have no seeds, scratch the glass interface or use a "seed" from a crude evaporation.

Workflow: Recovering from Oiling Out

OilingOut cluster_Alt Alternative: Solvent Diffusion Oil Solution Oiled Out Reheat Re-heat to clear solution Oil->Reheat Seed Add Seed Crystals (at T_cloud - 5°C) Reheat->Seed Vapor Vapor Diffusion (Inner: MeOH / Outer: Et2O) Reheat->Vapor If cooling fails Cool Slow Cool (0.5°C/min) Seed->Cool Success Crystalline Solid Cool->Success

Figure 2: Remediation workflow for converting an oiled-out phase into a crystalline solid.

Module 3: Experimental Protocols

These protocols are designed to minimize water introduction, which is the primary enemy of TMM salt crystallization.

Protocol A: Synthesis of TMM Hydrochloride (Anhydrous)

Best for: General reagents, high atom economy.

  • Dissolution: Dissolve 10 mmol of crude TMM free base in 20 mL of anhydrous Diethyl Ether or MTBE .

    • Note: Ensure the free base is dry (dried over KOH or distilled) before starting.

  • Acidification: Cool to 0°C. Slowly add 2.0 M HCl in Diethyl Ether (or Dioxane) dropwise under Nitrogen.

    • Stoichiometry: Add 1.05 equivalents. Excess acid can induce oiling.

  • Observation: A white precipitate should form immediately.

    • Troubleshooting: If it oils, add a seed crystal and sonicate. If it remains an oil, decant the supernatant ether and triturate (grind) the oil with fresh pentane or hexane.

  • Isolation: Filter under Nitrogen (using a Schlenk frit if possible) to avoid moisture absorption. Wash with cold pentane.

  • Drying: Dry in a vacuum desiccator over P

    
    O
    
    
    
    .
Protocol B: Synthesis of TMM p-Toluenesulfonate

Best for: Hygroscopic samples, long-term storage, X-ray diffraction.

  • Preparation: Dissolve 10 mmol of TMM free base in 10 mL of Ethyl Acetate (EtOAc) .

  • Acid Solution: Separately, dissolve 10 mmol of p-Toluenesulfonic acid monohydrate in the minimum amount of warm Ethanol (EtOH) (~2-3 mL).

  • Combination: Add the acid solution to the amine solution while stirring at 40°C.

  • Crystallization: Allow the mixture to cool to room temperature slowly.

    • Anti-solvent:[2] If no crystals form, add Heptane dropwise until slight turbidity persists, then let stand.

  • Harvest: Filter the white needles/plates and wash with cold EtOAc/Heptane (1:1).

Module 4: Advanced FAQs

Q: My TMM-HCl salt sublimes when I try to dry it under high vacuum. Is this normal? A: Yes. Hindered amine hydrochlorides often have high vapor pressures.

  • Fix: Do not use high vacuum (< 0.1 mbar) at elevated temperatures. Dry at ambient temperature or use a vacuum oven at 40°C with a slight nitrogen bleed (approx. 20-50 mbar).

Q: I need single crystals for X-ray diffraction. Which method is best? A: Vapor Diffusion is superior for TMM salts.

  • Setup: Dissolve 50 mg of the salt in a small inner vial using Methanol (good solvent). Place this open vial inside a larger jar containing Diethyl Ether (anti-solvent). Cap the large jar tightly.

  • Mechanism: Ether slowly diffuses into the Methanol, increasing supersaturation gently over days, yielding high-quality prisms.

Q: The salt is colored (yellow/brown). How do I purify it? A: Color usually indicates oxidation products (N-oxides or impurities from synthesis).

  • Fix: Perform a recrystallization using Isopropanol (IPA) . Dissolve the salt in boiling IPA, add activated charcoal, filter hot through Celite, and then cool.

References

  • Synthesis and Properties of Hindered Amines

    • Source: PubChem. "2,2,5,5-Tetramethylpyrrolidine and related structures." Accessed Feb 21, 2026.

    • Relevance: Provides physiochemical data on the structural analogs (pyrrolidines/morpholines) essential for solubility prediction.
  • Troubleshooting Oiling Out

    • Source: Mettler Toledo. "Oiling Out in Crystallization." Accessed Feb 21, 2026.

    • Relevance: Authoritative guide on the thermodynamics of Liquid-Liquid Phase Separation (LLPS)
  • General Amine Salt Crystallization

    • Source: Chemistry LibreTexts. "Troubleshooting Crystallization." Accessed Feb 21, 2026.

    • Relevance: Standard operating procedures for recovering oiled-out amine salts using solvent manipul
  • Morpholine Synthesis & Purification

    • Source: Google Patents. "Preparation of morpholine derivatives."

    • Relevance: Industrial context for the synthesis and handling of morpholine intermediates.[3][4]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2,2,5,5-Tetramethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique. Its ability to provide a detailed fingerprint of a molecule's structure is unparalleled. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2,2,5,5-tetramethylmorpholine hydrochloride, a substituted heterocyclic amine of interest in medicinal chemistry. By comparing its spectral features with those of simpler, yet structurally related, cyclic amine hydrochlorides—morpholine and piperidine—we aim to provide a comprehensive understanding of the structural nuances revealed by ¹H NMR.

The Foundational Principles: What Governs the Spectrum

Before delving into the specific analysis, it is crucial to understand the key factors that dictate the appearance of a ¹H NMR spectrum. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Several factors influence this environment:

  • Electronegativity: Protons near electronegative atoms (like oxygen and nitrogen) are "deshielded," meaning the surrounding electron density is pulled away. This causes their signals to appear at a higher chemical shift (downfield).[1][2]

  • Inductive Effects: The pull of electrons through sigma bonds by an electronegative atom can affect protons several bonds away.[3] In the case of amine hydrochlorides, the positive charge on the nitrogen atom creates a strong inductive effect, significantly deshielding adjacent protons.

  • Hydrogen Bonding: Protons involved in hydrogen bonding, such as the N-H proton in an amine salt, are also deshielded and often appear as broad signals.[1][2] The chemical shift of these protons can be highly dependent on solvent, concentration, and temperature.[4]

  • Anisotropic Effects: These are magnetic fields generated by the circulation of π electrons in systems like aromatic rings or double bonds, which can cause significant shielding or deshielding depending on the proton's orientation relative to the π system.[1]

Protonation of an amine to form a hydrochloride salt has a profound effect on its ¹H NMR spectrum. The nitrogen atom becomes quaternized and positively charged, enhancing its electron-withdrawing nature and causing a significant downfield shift for protons on the α-carbons (the carbons directly attached to the nitrogen).[5][6] The N-H proton itself becomes highly deshielded and its signal is often broad due to rapid chemical exchange and quadrupolar coupling with the nitrogen nucleus.[4][7]

Analysis of the ¹H NMR Spectrum of 2,2,5,5-Tetramethylmorpholine Hydrochloride

Molecular Structure and Expected Signals:

The structure of 2,2,5,5-tetramethylmorpholine hydrochloride features a six-membered morpholine ring with two methyl groups on each carbon adjacent to the nitrogen atom (C2 and C5). This high degree of substitution simplifies the spectrum in some ways by eliminating protons at the 2 and 5 positions, thereby removing complex splitting patterns that would otherwise be present.

The molecule has three distinct sets of protons:

  • The Methyl Protons (-CH₃): Twelve protons from four equivalent methyl groups at the C2 and C5 positions.

  • The Methylene Protons (-CH₂-): Four protons from two equivalent methylene groups at the C3 and C6 positions.

  • The Ammonium Proton (N⁺-H): One proton attached to the positively charged nitrogen.

Predicted Spectral Features:

  • Methyl Protons (12H): These four methyl groups are chemically equivalent. With no adjacent protons to couple with, their signal is expected to be a sharp singlet . Located on carbons alpha to both the ammonium nitrogen and the ring oxygen, they will be somewhat deshielded but less so than protons directly on the ring backbone. A predicted chemical shift is in the range of δ 1.3-1.6 ppm .

  • Methylene Protons (4H): These protons are adjacent to the electronegative oxygen and the positively charged nitrogen. This environment will cause significant deshielding. The protons on C3 and C6 are equivalent. Due to the chair conformation of the morpholine ring, these protons are diastereotopic (axial and equatorial), but rapid ring inversion at room temperature would likely make them appear equivalent, resulting in a single signal. With no adjacent C-H protons to couple with, this signal is expected to be a singlet . Their chemical shift is predicted to be significantly downfield, in the region of δ 3.5-4.0 ppm .

  • Ammonium Proton (1H): This proton is attached to a positively charged nitrogen and will be the most deshielded proton in the molecule. It is expected to appear as a broad singlet at a very downfield chemical shift, likely in the range of δ 9.0-12.0 ppm . Its exact position and broadness will be sensitive to the solvent and sample concentration.[4][7]

A Comparative Analysis: Contextualizing the Spectrum

To fully appreciate the spectral features of 2,2,5,5-tetramethylmorpholine hydrochloride, it is instructive to compare it with its parent compound, morpholine hydrochloride, and another common cyclic amine, piperidine hydrochloride.

Alternative 1: Morpholine Hydrochloride

The ¹H NMR spectrum of morpholine hydrochloride provides a baseline for understanding the influence of the tetramethyl substitution.[8]

  • -CH₂-N⁺H₂- Protons (4H): These protons, alpha to the positively charged nitrogen, are deshielded and typically appear as a complex multiplet (often resembling a triplet) around δ 3.2-3.4 ppm .

  • -CH₂-O- Protons (4H): These protons, alpha to the electronegative oxygen, are further deshielded and appear as a multiplet around δ 3.8-4.1 ppm .[9]

  • N⁺H₂ Protons (2H): These appear as a broad signal, similar to the target compound.

The key difference is the complexity of the signals. In morpholine hydrochloride, the methylene protons couple with their neighbors, leading to multiplets. The substitution in the target molecule removes these adjacent protons, simplifying the spectrum to singlets.

Alternative 2: Piperidine Hydrochloride

Piperidine hydrochloride allows for a comparison where the ring oxygen is replaced by a methylene group.[10]

  • -CH₂-N⁺H₂- Protons (4H): Similar to morpholine, these protons alpha to the nitrogen are deshielded and appear as a multiplet around δ 3.0-3.3 ppm .[11][12]

  • -CH₂-CH₂-N⁺H₂- Protons (4H, beta): These protons are further from the nitrogen and appear further upfield, around δ 1.8-2.0 ppm .[11][12]

  • -CH₂-CH₂-CH₂- Protons (2H, gamma): The most shielded protons are in the middle of the carbon chain, appearing around δ 1.6-1.8 ppm .[11]

This comparison highlights the strong deshielding effect of the oxygen atom in the morpholine ring system, which causes all ring protons to shift further downfield compared to their counterparts in piperidine.

Data Summary
CompoundProton EnvironmentPredicted/Observed Chemical Shift (δ ppm)Multiplicity
2,2,5,5-Tetramethylmorpholine HCl -C(CH₃)₂-~ 1.3 - 1.6Singlet (s)
-CH₂-~ 3.5 - 4.0Singlet (s)
N⁺-H~ 9.0 - 12.0Broad Singlet (br s)
Morpholine HCl -CH₂-N⁺-~ 3.2 - 3.4Multiplet (m)
-CH₂-O-~ 3.8 - 4.1Multiplet (m)
Piperidine HCl α-CH₂-~ 3.0 - 3.3Multiplet (m)
β-CH₂-~ 1.8 - 2.0Multiplet (m)
γ-CH₂-~ 1.6 - 1.8Multiplet (m)

Experimental Protocol for ¹H NMR Analysis

Achieving a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation.[13] Any particulate matter or paramagnetic impurities can degrade the spectral resolution.

Step-by-Step Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent in which the hydrochloride salt is soluble. Deuterated water (D₂O) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for amine salts. Note that in D₂O, the acidic N⁺-H proton will exchange with deuterium and its signal will disappear, which can be a useful diagnostic tool.[5]

  • Weighing the Sample: Accurately weigh approximately 5-15 mg of the 2,2,5,5-tetramethylmorpholine hydrochloride into a clean, dry vial.[14][15]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[13] Vortex or gently agitate the vial until the sample is completely dissolved.

  • Filtration: To remove any insoluble impurities, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[14][16]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Clean the exterior of the lower part of the tube with a lint-free wipe and a solvent like isopropanol before insertion into the spectrometer.[14]

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters. An internal standard such as TMS (tetramethylsilane) or a calibrated solvent residual peak should be used for accurate chemical shift referencing.[17]

Caption: Workflow for NMR Sample Preparation and Analysis.

Interpreting the Data: From Spectrum to Structure

The predicted ¹H NMR spectrum of 2,2,5,5-tetramethylmorpholine hydrochloride provides a clear illustration of fundamental structure-spectrum correlations.

G cluster_0 Molecular Structure cluster_1 Electronic & Steric Effects cluster_2 1H NMR Spectrum Structure 2,2,5,5-Tetramethylmorpholine HCl Protons Proton Environments - 12x Methyl (CH3) - 4x Methylene (CH2) - 1x Ammonium (N+H) Structure->Protons identifies Effects Inductive Effect (N+, O) Steric Hindrance Symmetry Protons->Effects are subject to Shifts Chemical Shifts (ppm) - CH3: ~1.4 - CH2: ~3.7 - NH: ~10.5 Effects->Shifts determines Multiplicity Splitting Patterns - CH3: Singlet - CH2: Singlet - NH: Broad Singlet Effects->Multiplicity simplifies Spectrum Predicted Spectrum Spectrum->Shifts Spectrum->Multiplicity

Sources

Navigating the Steric Maze: A Comparative Guide to the C13 NMR Chemical Shifts of 2,2,5,5-Tetramethylmorpholine and Related Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The Influence of Methylation on the Morpholine Scaffold: A Comparative Analysis

The C13 NMR spectrum of a molecule provides a unique fingerprint, with each carbon atom resonating at a frequency determined by its local electronic environment. In the case of the morpholine ring, the introduction of methyl groups induces notable shifts in the C13 NMR spectrum. These shifts are a consequence of both electronic (inductive) and steric (gamma-gauche) effects.

To build a predictive model for the C13 NMR chemical shifts of 2,2,5,5-tetramethylmorpholine, we will first examine the experimentally determined chemical shifts of morpholine and its dimethylated derivatives.

CompoundC2/C6 (ppm)C3/C5 (ppm)Methyl (ppm)SolventReference
Morpholine68.0946.74-Not Specified[1]
cis-2,6-Dimethylmorpholine73.153.018.8Not Specified[1]
trans-2,6-Dimethylmorpholine73.053.317.5Not Specified[1]
2,2,5,5-Tetramethylmorpholine (Predicted) ~75-78 ~55-58 ~25-30 CDCl₃ This Guide

From the data of morpholine and its 2,6-dimethyl derivatives, we can observe a significant downfield shift for both the C2/C6 and C3/C5 carbons upon methylation. The carbons bearing the methyl groups (C2/C6) experience a shift of approximately 5 ppm, while the adjacent carbons (C3/C5) shift downfield by about 6.5 ppm. This is attributable to the electron-donating nature of the methyl groups.

Predicting the C13 NMR Spectrum of 2,2,5,5-Tetramethylmorpholine

Based on these observed trends, we can extrapolate to predict the chemical shifts for 2,2,5,5-tetramethylmorpholine. The introduction of two additional methyl groups at the C5 position is expected to have a similar deshielding effect on the C5 and C6 carbons. Furthermore, the presence of gem-dimethyl groups at both the C2 and C5 positions will introduce significant steric hindrance, which can also influence the chemical shifts, typically causing a further downfield shift for the quaternary carbons and a shielding (upfield shift) for the methyl carbons if they are in a sterically compressed environment.

  • C2 and C5 (Quaternary Carbons): We predict these carbons to be the most downfield-shifted in the aliphatic region of the spectrum, likely in the range of 75-78 ppm. The presence of two methyl groups and their proximity to the electronegative oxygen and nitrogen atoms will contribute to this significant deshielding.

  • C3 and C6 (Methylene Carbons): These carbons are adjacent to the nitrogen and the quaternary C2 and C5 carbons. We anticipate their chemical shifts to be in the range of 55-58 ppm, downfield from the corresponding carbons in morpholine due to the overall increase in substitution.

  • Methyl Carbons: The four methyl groups are chemically equivalent due to the symmetry of the molecule. Their chemical shift is predicted to be in the range of 25-30 ppm.

It is important to emphasize that these are predicted values. The definitive assignment of the C13 NMR chemical shifts for 2,2,5,5-tetramethylmorpholine requires experimental verification.

A Validated Protocol for the Acquisition of a High-Quality C13 NMR Spectrum of 2,2,5,5-Tetramethylmorpholine

To empower researchers to obtain definitive experimental data, the following detailed protocol is provided. This protocol is designed to be self-validating, ensuring high-quality, reproducible results.

I. Sample Preparation: The Foundation of a Good Spectrum

The quality of your NMR data is intrinsically linked to the quality of your sample preparation.

  • Analyte Purity: Ensure the 2,2,5,5-tetramethylmorpholine sample is of high purity (>95%). Impurities will introduce extraneous peaks, complicating spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent initial choice. It is a common and relatively non-polar solvent that should readily dissolve the analyte. Ensure the CDCl₃ is of high isotopic purity (≥99.8 atom % D) to minimize the residual solvent peak.

  • Concentration: Prepare a solution of approximately 50-100 mg of 2,2,5,5-tetramethylmorpholine in 0.6-0.7 mL of CDCl₃. This concentration provides a good balance between obtaining a strong signal in a reasonable time and avoiding viscosity-related line broadening.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents. Its single, sharp resonance is set to 0.00 ppm. Add a small drop of TMS to the NMR tube.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents magnetic field inhomogeneities caused by suspended solids.

II. NMR Spectrometer Setup and Data Acquisition: Precision and Control

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

  • Locking and Shimming:

    • Insert the sample into the magnet.

    • Lock onto the deuterium signal of the CDCl₃. A stable lock is crucial for the duration of the experiment.

    • Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. A well-shimmed sample will exhibit sharp, symmetrical peaks.

  • C13 NMR Acquisition Parameters:

    • Experiment: A standard proton-decoupled C13 NMR experiment (e.g., zgpg30 on a Bruker spectrometer) should be used. This will result in a spectrum where each unique carbon appears as a singlet.

    • Pulse Angle: A 30-degree pulse angle is recommended to allow for a shorter relaxation delay without saturating the signals, thus improving the signal-to-noise ratio over time.

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) will be sufficient to cover the expected chemical shift range for organic molecules.

    • Acquisition Time (AT): An acquisition time of at least 1-2 seconds is recommended to ensure good digital resolution.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. Quaternary carbons, such as C2 and C5 in our target molecule, have longer relaxation times. If their signals are weak, increasing the relaxation delay to 5-10 seconds may be necessary.

    • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Visualizing the Molecular Structure and Carbon Environments

To aid in the interpretation of the C13 NMR spectrum, the following diagram illustrates the structure of 2,2,5,5-tetramethylmorpholine and the distinct carbon environments.

Caption: Molecular structure of 2,2,5,5-tetramethylmorpholine with unique carbon environments labeled (A, B, C).

Conclusion

While experimental C13 NMR data for 2,2,5,5-tetramethylmorpholine is not readily found in the surveyed literature, a careful comparison with less substituted morpholine analogues allows for a reliable prediction of its chemical shifts. The provided detailed experimental protocol offers a clear pathway for researchers to obtain and verify this data, contributing to the collective knowledge of this important class of heterocyclic compounds. By combining predictive analysis with a robust experimental design, we can confidently navigate the structural complexities of even highly substituted and sterically hindered molecules.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • Jones, A. J., Casy, A. F., & McErlane, K. M. (1973). Carbon-13 magnetic resonance spectra of some new morphinans and isomorphinans. Canadian Journal of Chemistry, 51(11), 1782-1789.
  • PubChem. (n.d.). 2,5-Dimethylmorpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Method Development for Tetramethylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the analysis of tetramethylmorpholine derivatives. As molecules of significant interest in pharmaceutical development, their inherent polarity and basicity present unique analytical challenges. We will dissect the causality behind experimental choices, offering a logical, field-proven workflow for developing robust and reliable analytical methods. This document moves beyond a simple recitation of steps to provide a self-validating framework grounded in chromatographic principles.

The Analytical Challenge: Understanding Tetramethylmorpholine Derivatives

Tetramethylmorpholine and its derivatives are tertiary amines, characterized by high polarity and a lack of strong chromophores. These properties are the primary hurdles in developing effective HPLC methods.

  • High Polarity: These compounds are highly soluble in aqueous solutions but show poor retention on traditional nonpolar stationary phases like C18, often eluting in the solvent front.[1]

  • Basic Nature: The tertiary amine group is basic and can interact with residual acidic silanol groups on the surface of silica-based columns, leading to poor peak shape (tailing).[2]

  • Lack of UV Absorbance: Without a significant chromophore, detection using standard UV-Visible detectors is challenging and often lacks the required sensitivity, necessitating either derivatization or the use of universal detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS).[3][4][5]

A successful method must therefore address retention, peak shape, and detection sensitivity.

A Tale of Three Modes: Comparing Chromatographic Strategies

The choice of chromatographic mode is the most critical decision in method development.[6] We will compare the three most viable options for tetramethylmorpholine derivatives: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).

FeatureReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)Mixed-Mode (MMC)
Retention Mechanism Primarily hydrophobic interactions.Partitioning into a water-enriched layer on a polar stationary phase.[1][7]Combination of hydrophobic and ion-exchange interactions.[8]
Primary Advantage Ubiquitous, well-understood, and highly reproducible for nonpolar analytes.Excellent retention for very polar, water-soluble analytes.[1][7]Orthogonal selectivity, allowing for fine-tuning of retention for complex mixtures.[8]
Key Challenge Poor retention of highly polar amines.[9]Sensitive to mobile phase water content; potential for longer equilibration times.Method development can be more complex due to dual retention mechanisms.
Best For... Derivatives with sufficient hydrophobicity or when using specialized columns (polar-embedded/endcapped).Highly polar, basic tetramethylmorpholine derivatives that are unretained in RP-HPLC.Separating derivatives with subtle differences in both polarity and charge.
MS Compatibility Generally good, but ion-pairing agents can cause ion suppression.[10]Excellent, as it uses high organic, volatile mobile phases ideal for ESI-MS.[11][12]Good, provided volatile buffers like ammonium formate or acetate are used.[8]
Reversed-Phase HPLC: Adapting the Workhorse

Standard C18 columns are often inadequate. However, RP-HPLC can be adapted using modern column chemistries and mobile phase modifiers:

  • Polar-Embedded/Endcapped Phases: These columns incorporate polar groups within the alkyl chains or at the end, which helps to prevent phase collapse in highly aqueous mobile phases and improves the peak shape of basic compounds.[13][14]

  • Phenyl Phases: Columns with phenyl-containing stationary phases can offer alternative selectivity through π–π interactions, which may be beneficial for derivatives with aromatic moieties.[2][15]

  • Mobile Phase pH Control: Adjusting the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa is crucial.[16][17] For tertiary amines, a low pH (e.g., using 0.1% formic or phosphoric acid) ensures the analyte is in a consistent, protonated state, though this may not enhance retention. A high pH can neutralize the amine, increasing retention, but requires a pH-stable column (e.g., hybrid silica).[13][18]

HILIC: The Preferred Mode for Polar Amines

HILIC is often the most effective technique for retaining and separating highly polar compounds like tetramethylmorpholine derivatives.[1][7] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water).[1][14] This combination facilitates the partitioning of polar analytes into the aqueous layer adsorbed on the stationary phase, providing excellent retention.

Mixed-Mode Chromatography: The Power of Orthogonal Selectivity

MMC columns possess both hydrophobic (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities.[8] This allows for simultaneous separation based on both polarity and charge. For tetramethylmorpholine derivatives, a mixed-mode cation-exchange column can provide strong retention via ionic interactions while still offering separation based on hydrophobicity, granting a powerful tool for resolving complex mixtures.[8]

Systematic HPLC Method Development Workflow

A structured approach is essential for efficient and successful method development.[5][19]

MethodDevelopmentWorkflow start_node 1. Define Analytical Target Profile analyte_prop 2. Characterize Analyte (Polarity, pKa, UV) start_node->analyte_prop mode_select 3. Select Chromatographic Mode (HILIC vs RP vs MMC) analyte_prop->mode_select column_select 4. Choose Initial Column & Dimensions mode_select->column_select mobile_phase 5. Scout Mobile Phase (Solvent, pH, Buffer) column_select->mobile_phase detector_select 6. Select Detector (MS, ELSD, CAD) mobile_phase->detector_select optimization 7. Optimize Gradient & Flow Rate detector_select->optimization validation 8. Validate Method (ICH Guidelines) optimization->validation

Caption: A systematic workflow for HPLC method development.

Column and Detector Selection
  • Column: For initial screening, a HILIC column (e.g., BEH Amide) is highly recommended due to the polar nature of the analytes.[7] A standard dimension of 150 mm x 2.1 mm with a particle size of <3 µm is a good starting point for modern HPLC/UHPLC systems, balancing resolution and analysis time.[2][6]

  • Detector: Mass Spectrometry (MS) is the ideal detector. It offers unparalleled sensitivity and selectivity, overcoming the lack of a UV chromophore and providing mass confirmation of the analyte.[20][21] Electrospray ionization (ESI) in positive mode is typically effective for amines.

Mobile Phase Optimization

The mobile phase is a critical factor in achieving separation.[22]

  • Organic Modifier: Acetonitrile is the solvent of choice for HILIC, as it is a weak solvent in this mode, allowing for a wide gradient range.[1]

  • Aqueous Component & Additives: The aqueous portion should contain a buffer to control pH and an additive to improve peak shape. A starting point is 0.1% formic acid or 10 mM ammonium formate in water.[14] Ammonium formate is an excellent choice for MS compatibility as it is volatile and provides good buffering capacity.[8] The pH should be kept stable to ensure consistent ionization and retention.[16][17]

Head-to-Head: HILIC vs. GC-MS

While HPLC, particularly HILIC-MS, is a powerful tool, Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative, especially for morpholine itself and its more volatile derivatives.

ParameterHILIC-MSGC-MS with Derivatization
Principle Separation of polar compounds in the liquid phase.[12]Separation of volatile compounds in the gas phase.[23]
Sample Preparation Typically simple "dilute and shoot."Requires a derivatization step (e.g., with sodium nitrite to form N-nitrosomorpholine) to increase volatility.[11][24]
Throughput High, with fast gradient methods.Lower, due to the additional derivatization step.[11]
Sensitivity Very high, especially with tandem MS (MS/MS).Very high, offering low limits of detection (LOD).[23][24]
Matrix Effects Can be susceptible to ion suppression in ESI-MS.Less prone to matrix effects compared to ESI-MS.
Best Suited For A wide range of polar to very polar, non-volatile derivatives.Volatile and semi-volatile derivatives; quality control of starting materials like morpholine.

Experimental Protocols

The following protocols provide a starting point for method development. They are designed to be self-validating through the inclusion of system suitability tests.

Protocol 1: HILIC-MS Method for Tetramethylmorpholine Derivatives
  • Chromatographic System: UHPLC system coupled to a tandem mass spectrometer with an ESI source.

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0.0 min: 95% B

    • 5.0 min: 60% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection: ESI Positive Mode, Multiple Reaction Monitoring (MRM) for specific derivatives.

  • Sample Preparation: Dilute sample to an appropriate concentration in 95:5 Acetonitrile:Water.

  • System Suitability Test: Inject a standard solution five times. The relative standard deviation (RSD) for retention time and peak area should be <2.0%. The tailing factor for the main analyte peak should be between 0.8 and 1.5.

Protocol 2: Comparative GC-MS Method for Morpholine Impurity Analysis

This protocol is adapted from established methods for morpholine analysis.[23][24]

  • Derivatization:

    • To 2.0 mL of the aqueous sample, add 0.5 mL of 6 M hydrochloric acid.[25]

    • Add 0.5 mL of 1% (w/v) sodium nitrite solution.

    • Vortex and allow to react for 15 minutes at room temperature.

    • Extract the resulting N-nitrosomorpholine with 0.5 mL of dichloromethane.[24]

  • GC System: Gas chromatograph with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) coupled to a mass spectrometer.

  • Carrier Gas: Helium at 1.5 mL/min.

  • Oven Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 220 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Detection: Electron Impact (EI) mode, monitoring characteristic ions for N-nitrosomorpholine (e.g., m/z 116.1, 86.1).[24]

Conclusion and Recommendations

Developing a robust analytical method for tetramethylmorpholine derivatives requires a clear understanding of their physicochemical properties. While adapted reversed-phase methods can sometimes be successful, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) stands out as the superior strategy. It directly addresses the core challenges of poor retention and detection sensitivity, offering a specific, sensitive, and reliable method. For the analysis of volatile starting materials or impurities like morpholine, GC-MS with derivatization remains a powerful and validated alternative. The choice between these primary techniques should be guided by the specific properties of the derivative , the sample matrix, and the analytical goals.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • LCGC International. (2013, May 1). HPLC Column Selection.
  • Li, X., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8524892. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Eli Lilly and Company. (2004). Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents. EP1558354A2.
  • ResearchGate. (2025, August 10). Analysis of polar compounds.
  • Restek. (n.d.). HPLC Column Selection Guide.
  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions.
  • HELDA. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases.
  • Thermo Fisher Scientific. (n.d.). HPLC Column Selection: Solve the Separation Mystery.
  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • LCGC. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • Chromatography Forum. (2009, October 22). trimethylamine and other tertiary amines by HPLC-UV?.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column.
  • ResearchGate. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • International Journal of Trend in Scientific Research and Development. (2022, May 15). Analytical Method Development by High Performance Liquid Chromatography.
  • International Journal of Recent Advances in Science and Engineering Technology. (2025, November 21). Analytical Techniques in Pharmaceutical Analysis: A Review.
  • Pharmaceutical Analysis & Analytical Chemistry. (2024). The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2021, November 30). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization.
  • BenchChem. (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • BenchChem. (2025, December). Application Notes and Protocols for the Quantification of Morpholine Derivatives.
  • ResearchGate. (2025, August 6). Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry.

Sources

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